7-Methyl-4-nitro-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methyl-4-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEDNDOLNBGUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705945 | |
| Record name | 7-Methyl-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858227-24-4 | |
| Record name | 7-Methyl-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 7-Methyl-4-Nitro-1H-Indazole: A Key Pharmaceutical Intermediate
Executive Summary: The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a detailed, two-step synthetic pathway to 7-methyl-4-nitro-1H-indazole, a valuable building block for drug discovery, starting from the readily available 2,6-dimethylaniline. The synthesis involves an initial diazotization and intramolecular cyclization to form 7-methyl-1H-indazole, followed by a regioselective nitration. This document outlines the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical process parameters, grounded in established chemical literature to ensure scientific integrity and reproducibility for researchers and drug development professionals.
Introduction
Indazole derivatives are a critical class of heterocyclic compounds exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The specific molecule, 7-methyl-4-nitro-1H-indazole, serves as a versatile intermediate in the synthesis of more complex pharmaceutical targets. Its structure, featuring a reactive nitro group and a directing methyl group on the indazole core, allows for diverse functionalization, making it a valuable precursor in the development of novel therapeutics.
This guide details a robust and well-documented synthetic route commencing with 2,6-dimethylaniline. The chosen pathway is notable for its efficiency and reliance on classical, well-understood organic transformations, making it accessible for both academic and industrial laboratory settings.
Overall Synthetic Strategy
The synthesis is logically divided into two primary transformations: the formation of the indazole ring system followed by its subsequent nitration.
-
Step 1: Synthesis of 7-Methyl-1H-indazole. This step is achieved via the Jacobson Indazole Synthesis, which involves the diazotization of an o-alkylaniline followed by an intramolecular cyclization.[2]
-
Step 2: Regioselective Nitration. The intermediate, 7-methyl-1H-indazole, is then subjected to nitration to introduce a nitro group at the C4 position of the benzene ring.
The complete workflow is illustrated below.
Caption: Overall synthetic workflow from 2,6-dimethylaniline.
Part 1: Synthesis of 7-Methyl-1H-indazole
This transformation leverages the classical diazotization of a primary aromatic amine, followed by an in-situ cyclization. The ortho-methyl group of the resulting diazonium salt acts as the carbon source for the formation of the pyrazole ring fused to the benzene nucleus.
Principle and Mechanism
The reaction begins with the treatment of 2,6-dimethylaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric or sulfuric acid.[3] This process, known as diazotization, converts the primary amino group into a diazonium salt. The resulting 2,6-dimethylbenzenediazonium intermediate is unstable and, under the reaction conditions, undergoes a spontaneous intramolecular electrophilic cyclization. The diazonium group attacks the ortho-methyl group, leading to the formation of the indazole ring system with the elimination of a proton. This type of reaction is a well-established method for constructing the 1H-indazole core from o-toluidine and its derivatives.[4]
Caption: Key transformations in the formation of 7-methyl-1H-indazole.
Experimental Protocol: 7-Methyl-1H-indazole
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2,6-Dimethylaniline | 121.18 | 10.0 g | 0.0825 |
| Sodium Nitrite (NaNO₂) | 69.00 | 6.25 g | 0.0906 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
| Water | 18.02 | 10 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Sodium Bicarbonate (sat. soln.) | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0825 mol) of 2,6-dimethylaniline in 200 mL of glacial acetic acid. Cool the solution to 15-20°C in an ice-water bath.
-
In a separate beaker, dissolve 6.25 g (0.0906 mol) of sodium nitrite in 10 mL of water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 25°C.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir for 15 minutes.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash them sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 7-methyl-1H-indazole.
Part 2: Regioselective Nitration of 7-Methyl-1H-indazole
The introduction of a nitro group onto the 7-methyl-1H-indazole core is a critical step. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the bicyclic system.
Principle and Mechanism
The nitration of 7-methyl-1H-indazole involves treating the substrate with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
The regiochemical outcome is directed by the substituents on the benzene ring. The fused pyrazole ring acts as an activating group, while the methyl group at position 7 is also an ortho-, para-director. In this specific case, the substitution is strongly directed to the C4 position, which is para to the methyl group and ortho to the point of fusion of the pyrazole ring. While substitution at C5 is also possible, the C4 position is generally favored. Studies on the reactivity of substituted indazoles confirm that nitration often occurs at positions 4 or 6, depending on the substitution pattern.[6]
Experimental Protocol: 7-Methyl-4-nitro-1H-indazole
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 7-Methyl-1H-indazole | 132.16 | 5.0 g | 0.0378 |
| Sulfuric Acid (conc., 98%) | 98.08 | 25 mL | - |
| Nitric Acid (conc., 70%) | 63.01 | 3.5 mL | - |
| Ice | - | As needed | - |
| Water | 18.02 | As needed | - |
Procedure
-
Caution: This procedure involves strong acids and a potentially exothermic reaction. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
In a 100 mL flask, carefully add 5.0 g (0.0378 mol) of 7-methyl-1H-indazole to 25 mL of concentrated sulfuric acid, stirring gently until fully dissolved. Cool the mixture to 0-5°C using an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred indazole solution over 20-30 minutes. Maintain the internal temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1 hour.
-
Carefully pour the reaction mixture onto approximately 100 g of crushed ice with vigorous stirring. A precipitate should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum to yield 7-methyl-4-nitro-1H-indazole. Further purification can be achieved by recrystallization if necessary.
Conclusion
The synthetic route from 2,6-dimethylaniline to 7-methyl-4-nitro-1H-indazole presented in this guide is a reliable and scalable method for producing this key pharmaceutical intermediate. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively synthesize this valuable compound for further application in drug discovery and development programs. The self-validating nature of these classical reactions, supported by extensive literature, ensures a high degree of success and reproducibility.
References
- Benchchem. Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Available at: https://www.benchchem.com/synthesis/7-methyl-1h-indazole-3-carboxamide-synthesis
- ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. 2022-01-29. Available at: https://www.chemicalbook.com/article/indazole-synthesis-and-reactions-as-a-chemical-reagent.htm
- Science of Synthesis. 1H-Indazoles. 2002. Available at: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/sos-SD-012-00247
- Organic Chemistry Portal. Synthesis of indazoles. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indazoles.shtm
- Park, S. H., et al. Synthesis of 1H-Indazoles via Silver(I)
- Glinyanaya, O. V., et al. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry. 2024.
- PrepChem.com. Synthesis of 2,6-dimethylaniline. Available at: https://www.prepchem.com/synthesis-of-2-6-dimethylaniline
- Grygorenko, O. O., et al. Scalable synthesis and properties of 7-methyl-4-azaindole.
- Journal of Chemical and Pharmaceutical Research. Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. 2014.
- Organic Chemistry Portal. Diazotisation. Available at: https://www.organic-chemistry.
- Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2012.
- Chetry, M., et al. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry. 2019.
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- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Starting Materials and Reagents for the Synthesis of 7-Methyl-4-nitro-1H-indazole
This guide provides a comprehensive technical overview of the synthetic pathways, requisite starting materials, and reagents for the preparation of 7-methyl-4-nitro-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical logic underpinning the synthetic strategies, ensuring a blend of theoretical knowledge and practical application.
Introduction
7-Methyl-4-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key component in various biologically active molecules. The strategic placement of the methyl and nitro groups on the indazole core allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex therapeutic agents. Understanding the synthesis of this molecule is paramount for its efficient and scalable production.
This guide will primarily focus on the most plausible and efficient synthetic route, while also exploring a potential alternative. The core of our recommended strategy involves the construction of the indazole ring from a pre-functionalized aromatic precursor.
Proposed Primary Synthetic Route: Diazotization and Cyclization of 2,6-Dimethyl-3-nitroaniline
The most direct and regioselective approach to 7-methyl-4-nitro-1H-indazole is through the diazotization of 2,6-dimethyl-3-nitroaniline, followed by an intramolecular cyclization. This method is predicated on the well-established synthesis of indazoles from ortho-methyl anilines.
Logical Workflow for the Primary Synthetic Route
Caption: Proposed primary synthetic route for 7-methyl-4-nitro-1H-indazole.
Core Starting Material: 2,6-Dimethyl-3-nitroaniline
The choice of 2,6-dimethyl-3-nitroaniline as the primary starting material is strategic. The ortho-positioning of a methyl group relative to the amino group facilitates the intramolecular cyclization required for the formation of the indazole ring. The pre-existing nitro group at the 3-position and the second methyl group at the 6-position directly translate to the desired 4-nitro and 7-methyl substitution pattern on the final indazole product. This starting material is commercially available from various chemical suppliers, which is a significant advantage for research and development.
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-Dimethyl-3-nitroaniline | 67083-28-7 | C₈H₁₀N₂O₂ | 166.18 |
Key Reagents and Their Functions
The transformation of 2,6-dimethyl-3-nitroaniline into 7-methyl-4-nitro-1H-indazole hinges on the following key reagents:
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Sodium Nitrite (NaNO₂): This is the source of the nitrosonium ion (NO⁺), which is the electrophile that reacts with the primary aromatic amine to form the diazonium salt intermediate.
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Acid (e.g., Glacial Acetic Acid, Hydrochloric Acid): The acidic medium serves two primary purposes. Firstly, it protonates nitrous acid (formed in situ from sodium nitrite) to generate the active electrophile. Secondly, it provides the acidic environment necessary to stabilize the resulting diaonium salt and facilitate the subsequent cyclization.
Experimental Protocol: Synthesis of 7-Methyl-4-nitro-1H-indazole
The following protocol is a proposed method based on analogous syntheses of nitroindazoles from substituted anilines.
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Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,6-dimethyl-3-nitroaniline (1 equivalent) in glacial acetic acid at room temperature.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained below 5 °C. The reaction is exothermic.
-
Reaction and Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes, and then allow it to slowly warm to room temperature. The cyclization of the diazonium salt intermediate to the indazole occurs in situ. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice with stirring. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and salts. The crude 7-methyl-4-nitro-1H-indazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Alternative Synthetic Route: Direct Nitration of 7-Methyl-1H-indazole
An alternative approach to the synthesis of 7-methyl-4-nitro-1H-indazole is the direct nitration of a 7-methyl-1H-indazole precursor. While seemingly straightforward, this route presents significant challenges in terms of regioselectivity.
Logical Workflow for the Alternative Synthetic Route
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-methyl-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for 7-methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this paper leverages high-level computational data for the parent compound, 7-nitro-1H-indazole, and elucidates the expected spectral perturbations introduced by the C7-methyl group. By integrating theoretical predictions with fundamental principles of NMR spectroscopy, this document serves as a robust reference for researchers working with substituted indazoles.
Introduction: The Role of NMR in Heterocyclic Chemistry
The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anti-tumor, and antiviral properties[1][2]. The precise substitution pattern on the indazole ring system is critical to its biological function, and unambiguous structural confirmation is paramount. High-resolution NMR spectroscopy, encompassing both ¹H and ¹³C nuclei, provides a detailed fingerprint of the molecular structure, enabling the precise assignment of atoms and the elucidation of subtle electronic effects within the molecule[3][4].
This guide focuses on 7-methyl-4-nitro-1H-indazole, a derivative whose electronic landscape is shaped by the interplay of an electron-donating methyl group and a strongly electron-withdrawing nitro group. Understanding the NMR spectrum of this molecule is crucial for its unambiguous identification and for predicting its chemical reactivity.
Molecular Structure and Electronic Environment
The structure of 7-methyl-4-nitro-1H-indazole features a bicyclic aromatic system with two nitrogen atoms in the five-membered ring. The key substituents influencing the NMR chemical shifts are the nitro group at position 4 and the methyl group at position 7.
-
The 4-Nitro Group: As a potent electron-withdrawing group, the nitro functionality significantly deshields the nuclei within the aromatic system, particularly those in close proximity (ortho and para positions). This is expected to cause a downfield shift (higher ppm values) for the protons and carbons of the indazole core.
-
The 7-Methyl Group: Conversely, the methyl group is weakly electron-donating through an inductive effect. This will lead to a slight shielding of the nearby nuclei, resulting in a modest upfield shift (lower ppm values) for the protons and carbons in its vicinity.
The tautomeric form of the indazole ring is also a critical consideration. For most indazoles in neutral solution, the 1H-tautomer is the predominant form and is the basis for the analysis presented here[5].
Predicted ¹H and ¹³C NMR Chemical Shifts
Analysis of the Parent Compound: 7-nitro-1H-indazole
The calculated chemical shifts for 7-nitro-1H-indazole provide a baseline for understanding the electronic environment of the ring system. The strong deshielding effect of the C7-nitro group is evident in the predicted chemical shifts.
Perturbative Effects of the C7-Methyl Group
The introduction of a methyl group at position 7 in 7-methyl-4-nitro-1H-indazole will introduce predictable changes to the NMR spectrum of the 4-nitro-1H-indazole core.
-
¹H NMR: The most significant effect will be the appearance of a new signal for the methyl protons, typically in the range of 2.3-2.7 ppm. The protons on the benzene ring (H5 and H6) are expected to experience a slight upfield shift due to the electron-donating nature of the methyl group. The H3 proton on the pyrazole ring should be less affected.
-
¹³C NMR: The methyl carbon itself will appear as a new signal in the aliphatic region (typically 15-25 ppm). The C7 carbon, now directly attached to the methyl group, will experience a significant downfield shift due to the alpha-carbon effect. The adjacent carbons (C6 and C7a) will likely show a modest upfield shift (beta-carbon effect).
Tabulated Predicted Chemical Shifts
The following tables summarize the computationally predicted chemical shifts for 7-nitro-1H-indazole and the extrapolated, expected chemical shifts for 7-methyl-4-nitro-1H-indazole.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | 7-nitro-1H-indazole (Calculated)[6] | 7-methyl-4-nitro-1H-indazole (Expected) | Rationale for Shift Change |
| H3 | 8.43 | ~8.4 | Minimal effect from the distant methyl group. |
| H5 | 7.82 | ~7.7 | Slight shielding (upfield shift) from the C7-methyl group. |
| H6 | 7.35 | ~7.25 | Shielding from the adjacent C7-methyl group. |
| 7-CH₃ | N/A | ~2.5 | Typical chemical shift for an aromatic methyl group. |
| N1-H | 13.91 | ~13.8 | Minor perturbation from the C7-methyl group. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | 7-nitro-1H-indazole (Calculated)[6] | 7-methyl-4-nitro-1H-indazole (Expected) | Rationale for Shift Change |
| C3 | 135.2 | ~135 | Minimal effect from the distant methyl group. |
| C3a | 125.1 | ~125 | Minor perturbation. |
| C4 | 140.0 (NO₂) | ~140 | The position of the nitro group is unchanged. |
| C5 | 120.3 | ~119.5 | Slight shielding from the C7-methyl group. |
| C6 | 129.4 | ~128.5 | Shielding from the adjacent C7-methyl group. |
| C7 | 132.0 (NO₂) | ~142 | Deshielding due to direct attachment of the methyl group. |
| C7a | 140.3 | ~139.5 | Slight shielding from the adjacent C7-methyl group. |
| 7-CH₃ | N/A | ~20 | Typical chemical shift for an aromatic methyl carbon. |
Experimental Protocol for NMR Data Acquisition
To experimentally validate the predicted chemical shifts, the following protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 7-methyl-4-nitro-1H-indazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key[3].
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR for Unambiguous Assignment:
-
To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Visualization of Electronic Influences
The following diagram illustrates the key electronic effects of the nitro and methyl substituents on the aromatic ring of 7-methyl-4-nitro-1H-indazole, which are responsible for the observed and predicted chemical shifts.
Caption: Electronic effects in 7-methyl-4-nitro-1H-indazole.
Conclusion
While experimental NMR data for 7-methyl-4-nitro-1H-indazole remains to be published, a robust prediction of its ¹H and ¹³C NMR spectra can be achieved through the analysis of high-level computational data for the parent 7-nitro-1H-indazole and the application of fundamental principles of substituent effects. The electron-withdrawing nitro group at C4 is expected to cause a general downfield shift of the ring signals, while the electron-donating methyl group at C7 will introduce localized shielding effects. This in-depth guide provides researchers with a reliable framework for the identification and characterization of this and related substituted indazole derivatives, underscoring the powerful synergy between computational chemistry and experimental NMR spectroscopy.
References
- Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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Silva, A. M., & Cavaleiro, J. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 235-257. [Link]
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Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5697-5711. [Link]
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Gaikwad, M. V., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. ChemInform, 46(21). [Link]
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solubility of 7-methyl-4-nitro-1H-indazole in DMSO and other organic solvents
An In-Depth Technical Guide to the Solubility of 7-methyl-4-nitro-1H-indazole in DMSO and Other Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and chemical process development. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the solubility of 7-methyl-4-nitro-1H-indazole, a novel heterocyclic compound. We delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed protocols for experimental determination, and offer a comparative framework for its dissolution in dimethyl sulfoxide (DMSO) and a range of other common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible solubility profile for this and similar small molecules.
Introduction: The Critical Role of Solubility
In the journey of a bioactive small molecule from discovery to application, solubility is a fundamental physicochemical property that dictates its fate.[1][2] Poor solubility can lead to challenges in formulation, variable absorption, and unreliable outcomes in biological assays.[3] 7-methyl-4-nitro-1H-indazole, a substituted indazole, belongs to a class of heterocyclic compounds known for their wide range of biological activities, including potential roles as kinase inhibitors and anti-inflammatory agents.[4][5]
The structure of 7-methyl-4-nitro-1H-indazole, featuring a polar nitro group, a bicyclic aromatic system, and a non-polar methyl group, suggests a complex solubility profile. Understanding how this molecule interacts with various solvents is paramount for its effective use in research and development. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in chemical libraries due to its exceptional ability to dissolve a broad spectrum of both polar and non-polar compounds.[6][7] However, reliance on DMSO alone is insufficient. A comprehensive solubility profile across multiple organic solvents is essential for downstream applications such as reaction chemistry, purification, and formulation.
This guide provides the necessary theoretical background and practical, field-proven protocols to empower researchers to accurately determine the solubility of 7-methyl-4-nitro-1H-indazole.
Physicochemical Principles and Predictive Analysis
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] The adage "like dissolves like" is the guiding principle: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[8]
Molecular Structure Analysis of 7-methyl-4-nitro-1H-indazole:
-
Indazole Core: The fused aromatic ring system contributes to van der Waals interactions and potential π-π stacking, favoring solubility in aromatic or moderately polar solvents.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.
-
Methyl Group (-CH₃): A non-polar, hydrophobic group that increases the lipophilicity of the molecule, favoring solubility in less polar organic solvents.
-
Indazole N-H: The proton on the pyrazole ring can act as a hydrogen bond donor, contributing to solubility in protic solvents like alcohols.
The interplay of these functional groups suggests that 7-methyl-4-nitro-1H-indazole will exhibit moderate to good solubility in polar aprotic solvents like DMSO and DMF, and potentially in polar protic solvents like ethanol, while showing limited solubility in non-polar solvents like hexane.
Before embarking on lab-intensive experiments, computational tools can provide valuable solubility estimates.[1][3] Various machine learning and physics-based models predict solubility based on molecular descriptors, offering a rational starting point for solvent selection.[1][9][10]
Experimental Workflow for Solubility Determination
A robust determination of solubility involves a multi-step process, from initial qualitative assessment to precise quantitative measurement. The following workflow ensures accuracy and reproducibility.
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An In-depth Technical Guide to 7-Methyl-4-nitro-1H-indazole: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 7-methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of organic chemistry and data from analogous structures, this document outlines a plausible synthetic route, detailed characterization protocols, and an analysis of its expected chemical behavior. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives in drug discovery and development.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3] The introduction of substituents, such as nitro and methyl groups, onto the indazole core allows for the fine-tuning of its physicochemical and pharmacological properties. 7-Nitro-1H-indazole, for instance, is a well-characterized inhibitor of neuronal nitric oxide synthase (nNOS), highlighting the potential of nitroindazoles in targeting specific biological pathways.[4][5] This guide focuses on the 7-methyl-4-nitro-1H-indazole isomer, providing a detailed exploration of its synthesis and properties to facilitate its investigation as a potential drug candidate or chemical probe.
Synthesis of 7-Methyl-4-nitro-1H-indazole: A Proposed Route
Proposed Synthetic Pathway
The proposed multi-step synthesis involves the protection of the amino group, followed by selective nitration, deprotection, diazotization, and intramolecular cyclization to yield the target compound.
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Exploring the Tautomeric Landscape of Substituted Indazoles: A Guide to Characterization and Application in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and promising clinical candidates.[1][2][3] Its biological efficacy is profoundly dictated by its three-dimensional structure and the precise orientation of its hydrogen bonding functionalities. A critical and influential aspect of indazole chemistry is prototropic tautomerism, the dynamic equilibrium between structural isomers that can dramatically alter a molecule's physicochemical properties and pharmacological activity.[2][4] This technical guide provides a comprehensive exploration of tautomerism in substituted indazoles, focusing on the prevalent 1H- and 2H-tautomers. We will dissect the key factors governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications for the rational design of novel indazole-based therapeutics.
The Fundamentals of Indazole Tautomerism
Indazole, or benzopyrazole, is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with a pyrazole ring.[2][3] This structure can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1][5][6][7] However, the 3H-tautomer is significantly less stable and rarely observed, making the equilibrium between the 1H- and 2H-forms the primary focus of scientific investigation.[8]
-
1H-Indazole: This tautomer features a benzenoid structure, where the benzene ring retains its full aromaticity. It is thermodynamically the most stable form in the majority of cases.[1][2][3][6][8][9][10][11] The free energy of the 1H-tautomer is approximately 2.3 to 5.1 kcal/mol lower than the 2H-form, confirming its energetic preference.[6][7][12]
-
2H-Indazole: Also known as isoindazole, this tautomer possesses a quinonoid character in the six-membered ring, which disrupts the full aromaticity of the benzene moiety, contributing to its generally higher energy state.[8][13]
The dynamic equilibrium between these two principal forms is a subtle yet critical feature that medicinal chemists must understand and control.
Caption: Prototropic annular tautomerism in the indazole core.
Factors Influencing the Tautomeric Equilibrium
While the 1H-tautomer is the default stable form, the equilibrium can be significantly shifted by a delicate interplay of electronic, steric, and environmental factors. A deep understanding of these influences is paramount for predicting and engineering the desired tautomeric state in a drug candidate.
-
Substituent Effects: The nature and position of substituents on the indazole ring are powerful modulators of tautomeric preference.
-
Electronic Effects: Electron-withdrawing groups (EWGs), such as -NO₂, can decrease the energy difference between the two tautomers, making the 2H-form more accessible, although the 1H-form often remains predominant.[9][12] Conversely, electron-donating groups (EDGs) can further stabilize the electron-rich 1H-benzenoid system.
-
-
Solvent Effects: The surrounding solvent environment plays a crucial role, particularly in solution-phase applications.
-
Polarity: The 2H-tautomer exhibits a significantly larger dipole moment (e.g., 3.40 D for 2-methyl-2H-indazole) compared to the 1H-tautomer (e.g., 1.50 D for 1-methyl-1H-indazole).[7][8] Consequently, polar solvents can preferentially stabilize the 2H-form, potentially shifting the equilibrium.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can differentially stabilize the N-H protons of the two forms.[12] In aprotic solvents, certain 3-substituted indazoles can form highly stable centrosymmetric dimers via intermolecular hydrogen bonds, which strongly favors the 2H-tautomer.[9][12]
-
Caption: Key factors that modulate the indazole tautomeric equilibrium.
Experimental and Computational Characterization of Tautomers
Accurate determination of the predominant tautomeric form is not a trivial pursuit; it requires a multi-faceted approach combining high-resolution spectroscopy and theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful and widely used technique for tautomer identification in both solution and solid states.[14] Its strength lies in its ability to provide direct, unambiguous information about the chemical environment of each atom in the molecule. By comparing the observed chemical shifts and coupling constants to those of "locked" N-alkylated standards (i.e., 1-methyl-1H- and 2-methyl-2H-indazole derivatives), one can confidently assign the tautomeric structure. This comparative method forms a self-validating system for structural elucidation.[12]
Experimental Protocol: Tautomer Determination by ¹H and ¹³C NMR
-
Sample Preparation: Dissolve the substituted indazole of interest in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Prepare parallel samples of the corresponding 1-methyl and 2-methyl derivatives as standards.
-
Data Acquisition: Record high-resolution ¹H and ¹³C NMR spectra for all three samples under identical temperature and concentration conditions.
-
Spectral Analysis (¹H NMR): Compare the chemical shifts of the aromatic protons. The C3-H proton is often a key diagnostic signal, typically appearing at a different chemical shift in the 1H- vs. 2H-tautomer.
-
Spectral Analysis (¹³C NMR): Analyze the chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, C7a). These carbons experience significantly different electronic environments in the two tautomeric forms, leading to characteristic shifts.[15][16]
-
Tautomer Assignment: The tautomeric form of the parent compound is assigned by identifying which N-methylated standard its spectrum most closely resembles. The presence of a single set of sharp peaks indicates a single dominant tautomer under the experimental conditions.
Data Presentation: Typical ¹³C NMR Chemical Shift (δ) Ranges in DMSO-d₆
| Carbon Atom | 1H-Indazole Tautomer (ppm) | 2H-Indazole Tautomer (ppm) |
| C3 | ~134-140 | ~145-155 |
| C3a | ~120-125 | ~128-135 |
| C7a | ~140-142 | ~120-125 |
Note: These are approximate ranges and can be influenced by substituents.[17]
X-ray Crystallography
Expertise & Causality: While NMR excels in solution, single-crystal X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state.[18] It allows for the precise localization of the N-H proton, measurement of bond lengths that differentiate the benzenoid and quinonoid forms, and visualization of intermolecular interactions like hydrogen-bonding networks that may stabilize a particular tautomer.[19][20]
Computational Chemistry
Expertise & Causality: Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are indispensable for predicting the relative thermodynamic stabilities of tautomers.[21][22][23] These methods calculate the ground-state energies of each tautomer, allowing for a quantitative estimation of the energy difference (ΔE) and, by extension, the equilibrium constant.[9][10][24] This predictive power is crucial in the early stages of drug design, enabling chemists to forecast the likely tautomeric preference of a novel scaffold before synthesis.
Caption: A typical DFT workflow for predicting tautomer stability.
Implications for Drug Discovery and Development
The tautomeric state of an indazole is not merely an academic curiosity; it has profound and direct consequences for its behavior as a drug.
-
Pharmacophore Modulation: Tautomerism directly alters the hydrogen bond donor-acceptor pattern of the indazole core. A switch from the 1H- to the 2H-tautomer changes the N-H donor from position 1 to position 2 and modifies the lone pair availability on the other nitrogen. This can completely change the binding mode of a drug to its target receptor, turning a potent inhibitor into an inactive compound, or vice versa.[2][5][25]
-
Physicochemical Properties: The shift in polarity and structure accompanying tautomerism impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This includes changes in:
-
pKa: The basicity of the two forms differs, affecting ionization state at physiological pH.[7]
-
Solubility and Lipophilicity (LogP): The more polar 2H-tautomer may exhibit different solubility profiles.
-
-
Synthetic Strategy: An understanding of tautomeric preference is crucial for designing syntheses that yield a specific N-substituted regioisomer. Reaction conditions can be tuned to favor alkylation or arylation at either the N1 or N2 position, depending on the desired final compound.[3][26][27][28][29]
-
Approved Drugs: The indazole core is present in several marketed drugs, including the anti-cancer agents Niraparib and Pazopanib, where the specific tautomeric form and N-substitution pattern are critical for their mechanism of action.[1][2]
Conclusion
The tautomerism of substituted indazoles is a dynamic and multifaceted phenomenon with critical implications for drug discovery. The equilibrium between the 1H- and 2H-forms is governed by a subtle balance of substituent, solvent, and other environmental effects. For drug development professionals, a thorough characterization of the tautomeric landscape using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling is not optional—it is essential for the rational design of safe and effective medicines. By mastering the principles outlined in this guide, researchers can better predict, control, and leverage indazole tautomerism to unlock the full therapeutic potential of this privileged scaffold.
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An In-depth Technical Guide to the Initial Biological Screening of 7-Methyl-4-Nitro-1H-Indazole
Preamble: The Rationale for Screening 7-Methyl-4-Nitro-1H-Indazole
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a nitro group onto the indazole ring is a key chemical modification known to confer potent and diverse bioactivities, often driven by unique mechanisms of action.[2][3]
Nitroaromatic compounds, particularly in the context of infectious diseases, can undergo bioreductive activation within target organisms, leading to the formation of cytotoxic reactive species.[2] This mechanism is central to the efficacy of drugs targeting parasites like Trypanosoma cruzi and various anaerobic bacteria.[2][4] Furthermore, the specific placement of the nitro group can drastically alter the pharmacological profile. For instance, 7-nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS), implicating it in neuroprotective and other neurological pathways.[5][6]
This guide addresses the novel compound 7-methyl-4-nitro-1H-indazole . Given the established bioactivity of related nitroindazoles, a systematic and logical screening cascade is essential to elucidate its therapeutic potential. This document provides a comprehensive framework for its initial biological evaluation, moving from foundational physicochemical characterization and cytotoxicity profiling to targeted antimicrobial screens and preliminary mechanism of action (MoA) studies. The objective is to generate a robust preliminary data package to guide future drug development efforts.
Section 1: Foundational Characterization: The Non-Negotiable First Steps
Before any biological evaluation, understanding the fundamental physicochemical properties of a novel compound is paramount for data integrity and reproducibility. These properties dictate how the compound is handled, formulated, and interpreted in biological assays.
Purity, Solubility, and Stability Assessment
Expertise & Experience: An impure compound can lead to misleading results, while poor solubility can result in artificially low activity. Stability issues can cause a compound to degrade in assay media over the course of an experiment, leading to an underestimation of its true potency. Therefore, these assessments are a mandatory quality control gateway.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of 7-methyl-4-nitro-1H-indazole to a vial containing a precise volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Note: The compound is expected to have low aqueous solubility but should be soluble in organic solvents like DMSO.[7] All biological assays will require initial stock solutions in 100% DMSO.
Experimental Protocol: Stability in Assay Media
-
Incubation: Prepare a solution of the compound in the intended cell culture medium (e.g., DMEM with 10% FBS) at a relevant final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.
-
Time Points: Incubate the solution at 37°C in a CO₂ incubator. Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Quench the reaction by adding an equal volume of cold acetonitrile. Analyze the samples by HPLC to quantify the remaining parent compound.
-
Trustworthiness: A compound is generally considered stable if >90% of the parent peak remains after 24-48 hours. This ensures that the observed biological effect is due to the compound itself and not a degradation product.
Section 2: Tier 1 Screening: Cytotoxicity Profiling
The initial and most critical biological assessment is to determine the compound's effect on cell viability. This screen identifies the concentration range at which the compound exhibits cytotoxic or anti-proliferative effects, which is fundamental for both oncology applications and for defining the therapeutic window for other indications.[8][9]
Expertise & Experience: We employ the MTT assay, a robust and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[10] A panel of cell lines is selected to provide a breadth of information:
-
MCF-7: An estrogen receptor-positive breast cancer line.
-
A549: A lung carcinoma line.
-
K562: A chronic myeloid leukemia line.
-
HEK293: A non-cancerous human embryonic kidney cell line, used to assess selectivity and general toxicity.[9]
A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic for a potential anticancer agent.[9]
Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of 7-methyl-4-nitro-1H-indazole in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "untreated" (medium only) and "vehicle" (medium with DMSO) controls.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.5 |
| A549 | Lung Carcinoma | 25.2 ± 3.1 |
| K562 | Chronic Myeloid Leukemia | 8.9 ± 0.9 |
| HEK293 | Normal Kidney | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Section 3: Tier 2 Screening: Antimicrobial & Antiparasitic Activity
Given the well-documented antimicrobial and antiparasitic activity of nitroindazoles, evaluating 7-methyl-4-nitro-1H-indazole against a panel of relevant pathogens is a logical progression.[2][3]
Expertise & Experience: The primary screening method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[11] The selection of organisms should cover clinically relevant species:
-
Staphylococcus aureus : A Gram-positive bacterium, including MRSA strains.
-
Escherichia coli : A Gram-negative bacterium.
-
Candida albicans : A common pathogenic yeast.
-
Trypanosoma cruzi : The protozoan parasite that causes Chagas disease, a known target for nitro-heterocyclic drugs.[12][13]
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation: Hypothetical Antimicrobial Profile
| Organism | Type | Hypothetical MIC (µg/mL) |
| S. aureus (MRSA) | Gram-positive Bacteria | 16 |
| E. coli | Gram-negative Bacteria | > 64 |
| C. albicans | Fungal (Yeast) | 32 |
| T. cruzi (epimastigote) | Protozoan Parasite | 4 |
Section 4: Preliminary Mechanism of Action (MoA) Elucidation
Early insights into a compound's MoA can significantly accelerate a drug discovery program. Based on the structure of 7-methyl-4-nitro-1H-indazole, two high-probability mechanisms can be investigated.
Hypothesis 1: Bioreductive Activation by Nitroreductase
The nitro group of many antimicrobial compounds is a pro-drug feature, requiring enzymatic reduction to exert its toxic effect.[2] This reduction is often carried out by nitroreductase (NTR) enzymes present in susceptible pathogens but not in mammalian hosts, providing a basis for selectivity.[14]
Caption: Proposed bioreductive activation pathway for 7-methyl-4-nitro-1H-indazole.
Experimental Protocol: Nitroreductase Activity Assay
-
Setup: In a 96-well plate, combine a buffer solution, NADH or NADPH as a cofactor, purified bacterial or parasitic nitroreductase enzyme (e.g., from E. coli or T. cruzi), and the test compound.
-
Measurement: Monitor the oxidation of NAD(P)H by measuring the decrease in absorbance at 340 nm over time.
-
Trustworthiness: A significant decrease in absorbance in the presence of the compound and the enzyme, compared to controls lacking either component, indicates that 7-methyl-4-nitro-1H-indazole is a substrate for the nitroreductase. This provides strong evidence for a bioreductive MoA.
Hypothesis 2: Inhibition of Nitric Oxide Synthase (NOS)
The 7-nitroindazole scaffold is a known inhibitor of NOS isoforms.[6] This activity is pharmacologically significant and warrants investigation.
Experimental Protocol: NOS Inhibition Assay (Griess Assay)
-
Enzyme Reaction: Set up a reaction mixture containing purified nNOS or iNOS enzyme, L-arginine (the substrate), and necessary cofactors (NADPH, FAD, FMN, BH₄).
-
Inhibition: Add varying concentrations of 7-methyl-4-nitro-1H-indazole to the reaction.
-
Nitrite Detection: After incubation, stop the reaction and measure the amount of nitrite (a stable breakdown product of nitric oxide) produced using the Griess reagent, which forms a colored azo dye detectable at 540 nm.
-
Analysis: A reduction in color development in the presence of the compound indicates inhibition of NOS activity. Calculate the IC₅₀ value to quantify potency.
Section 5: Summary and Path Forward
This technical guide outlines a logical, multi-tiered strategy for the initial biological characterization of 7-methyl-4-nitro-1H-indazole. The proposed workflow is designed to efficiently assess its potential as a therapeutic agent by first establishing a cytotoxicity profile, then screening for predicted antimicrobial and antiparasitic activities, and finally probing plausible mechanisms of action.
The hypothetical data presented suggest a compound with promising selective cytotoxicity against leukemia cells and potent activity against the T. cruzi parasite. The low activity against a Gram-negative bacterium and moderate activity against yeast and a Gram-positive bacterium would help focus future efforts. Confirmation that the compound is a substrate for parasitic nitroreductase while also inhibiting nNOS would open two distinct avenues for further development: one in infectious disease and another in neurology.
The results from this initial screening cascade will provide the critical data needed to make an informed decision on whether to advance 7-methyl-4-nitro-1H-indazole into lead optimization, and will define the most promising therapeutic direction to pursue.
References
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Methodological & Application
Application Notes & Protocols: Investigating 7-Methyl-4-nitro-1H-indazole as a Novel Kinase Inhibitor
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its structural resemblance to the adenine portion of ATP allows it to function as a competitive inhibitor within the kinase ATP-binding pocket.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 7-methyl-4-nitro-1H-indazole, a novel but uncharacterized derivative, as a potential kinase inhibitor. While direct biological data for this specific compound is not yet prevalent in published literature, this guide outlines the scientific rationale for its investigation and provides a structured, field-proven workflow for its characterization, from initial broad-panel screening to cellular mechanism of action studies.
Introduction: The Scientific Rationale
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] The indazole core has emerged as a highly successful pharmacophore for targeting these enzymes.[6] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) validate the therapeutic potential of this heterocyclic system.[1]
The potential of 7-methyl-4-nitro-1H-indazole stems from the strategic placement of its substituents, which can critically influence its potency, selectivity, and pharmacokinetic properties:
-
Indazole Core: Serves as the primary ATP-competitive scaffold. The N-H motif can act as a hydrogen bond donor, mimicking the interaction of adenine with the kinase hinge region.[1]
-
7-Methyl Group: This group can enhance binding through van der Waals interactions within hydrophobic pockets of the ATP-binding site. It is also anticipated to influence physicochemical properties like lipophilicity and metabolic stability.[7]
-
4-Nitro Group: As a strong electron-withdrawing group, the nitro moiety can significantly modulate the electronic properties of the indazole ring system and potentially form specific hydrogen bonds or other interactions with amino acid residues in the target kinase.
While 7-nitro-1H-indazole (the parent compound lacking the methyl group) is primarily known as a selective inhibitor of neuronal nitric oxide synthase (nNOS), the broader indazole class has demonstrated extensive activity against a wide array of protein kinases.[1][8][9] Therefore, a systematic investigation is warranted to unlock the potential kinase inhibitory profile of 7-methyl-4-nitro-1H-indazole.
Proposed Investigational Workflow
A logical, multi-stage approach is essential to comprehensively characterize a novel compound. The following workflow is designed to first identify potential kinase targets and then progressively validate the compound's potency, mechanism, and cellular effects.
Figure 1: A four-phase experimental workflow for characterizing 7-methyl-4-nitro-1H-indazole.
Experimental Protocols
Compound Preparation and Quality Control
Rationale: The integrity of all downstream data relies on the purity and confirmed identity of the test compound. Impurities can lead to false positives or inaccurate potency measurements.
Protocol:
-
Source: Obtain 7-methyl-4-nitro-1H-indazole from a reputable chemical vendor or synthesize via established methods for substituted indazoles.[6][10]
-
Identity Confirmation: Confirm the molecular structure and mass using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Expected Molecular Formula: C₈H₇N₃O₂
-
Expected Monoisotopic Mass: 177.0538 g/mol
-
-
Purity Analysis: Determine purity using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. The purity should be ≥98% for use in biological assays.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until the compound is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol: Broad-Panel Kinase Screen
Rationale: An initial broad screen against a diverse panel of kinases is the most efficient method to identify potential targets without bias. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[4]
Protocol (Adapted for ADP-Glo™ Assay):
-
Assay Plate Preparation:
-
Prepare a 384-well white assay plate.
-
Dispense 2.5 µL of 2X kinase/substrate solution to each well. This solution contains the specific kinase of interest and its corresponding substrate in kinase buffer.
-
-
Compound Addition:
-
Add 2.5 µL of 2X test compound (7-methyl-4-nitro-1H-indazole diluted in kinase buffer to a final concentration of 1 µM or 10 µM) or vehicle control (DMSO at the same final percentage).
-
-
Kinase Reaction Initiation:
-
Add 5 µL of 1X ATP solution to each well to initiate the kinase reaction.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Development:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle (high signal) and no-enzyme (low signal) controls.
-
Data Presentation:
| Kinase Target | % Inhibition @ 1 µM | Kinase Family |
| EGFR | 8% | Tyrosine Kinase |
| AKT1 | 92% | Ser/Thr Kinase |
| CDK2 | 15% | Ser/Thr Kinase |
| VEGFR2 | 88% | Tyrosine Kinase |
| ... | ... | ... |
| 400+ others | ... | ... |
Table 1: Example data format for a primary kinase screen. Hits are typically defined as >50% or >75% inhibition.
Protocol: IC₅₀ Determination
Rationale: To quantify the potency of the compound against the initial "hits," a 10-point dose-response curve is generated. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency.
Protocol:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 7-methyl-4-nitro-1H-indazole in 100% DMSO, starting from a top concentration of 100 µM.
-
Assay Setup: Perform the ADP-Glo™ assay as described in section 3.2, but instead of a single concentration, add the serially diluted compound to the assay wells in duplicate or triplicate.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Data Presentation:
| Kinase Target | IC₅₀ (nM) | Hill Slope | R² Value |
| AKT1 | 75.2 | 1.1 | 0.995 |
| VEGFR2 | 158.6 | 0.9 | 0.991 |
Table 2: Example IC₅₀ determination results for validated hits.
Protocol: Downstream Pathway Analysis via Western Blot
Rationale: A critical step in validating a kinase inhibitor is to demonstrate that it can block the phosphorylation of a known downstream substrate in a cellular context. This confirms that the compound is cell-permeable and engages its target to produce a biological effect.
Protocol (Example for an AKT inhibitor):
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., K562 cells for AKT studies) in 6-well plates and grow to 70-80% confluency.[11]
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with increasing concentrations of 7-methyl-4-nitro-1H-indazole (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., IGF-1) for 15 minutes to activate the AKT pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (e.g., p-AKT Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. A dose-dependent decrease in the p-AKT signal relative to total AKT would confirm target engagement.
-
Mechanism of Action: ATP Competition
The indazole scaffold strongly suggests an ATP-competitive mechanism of inhibition. This can be directly tested by measuring the inhibitor's IC₅₀ value at varying concentrations of ATP.
Sources
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Application Notes and Protocols for Target Identification Using 7-methyl-4-nitro-1H-indazole as a Chemical Probe
For: Researchers, scientists, and drug development professionals.
Foreword: Unveiling the Molecular Targets of Bioactive Compounds
The identification of the cellular targets of bioactive small molecules is a cornerstone of modern drug discovery and chemical biology. A deep understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent or its use as a tool to interrogate complex biological processes. Chemical probes, small molecules designed to bind to specific proteins, are invaluable assets in this endeavor. This guide provides a comprehensive framework for utilizing 7-methyl-4-nitro-1H-indazole as a chemical probe for the identification of its protein targets. While this specific molecule may not have a well-documented history as a chemical probe, its structural motifs, particularly the nitro-indazole core, suggest potential interactions with a range of cellular proteins. This document will, therefore, serve as both a practical guide and a strategic blueprint for researchers seeking to elucidate the molecular targets of this and similar compounds.
The Conceptual Framework: From Bioactive Molecule to Chemical Probe
A chemical probe is more than just a bioactive molecule; it is a tool engineered for target discovery. The ideal chemical probe exhibits high potency and selectivity for its target(s) and possesses a functional handle for enrichment or visualization. The journey of 7-methyl-4-nitro-1H-indazole from a compound of interest to a validated chemical probe involves a multi-step process, which we will detail in the subsequent sections.
The nitro-indazole scaffold is present in molecules with known biological activities, including the inhibition of kinases and trypanocidal effects through the induction of oxidative stress. These precedents allow us to formulate an initial hypothesis: 7-methyl-4-nitro-1H-indazole may target proteins involved in cellular signaling cascades (e.g., kinases) or redox-sensitive pathways. Our experimental design will be geared towards testing this hypothesis.
Designing and Synthesizing a Functionalized 7-methyl-4-nitro-1H-indazole Probe
To utilize 7-methyl-4-nitro-1H-indazole for target identification, it must be chemically modified to incorporate a reporter tag, such as biotin for affinity purification or a photo-reactive group for covalent cross-linking. Here, we propose a synthetic strategy to generate a biotinylated version of the probe for affinity pull-down experiments.
Rationale for Biotinylation: Biotin's high affinity for streptavidin provides a robust and widely used method for the enrichment of probe-bound proteins from complex cellular lysates.
Hypothetical Synthesis of a Biotinylated 7-methyl-4-nitro-1H-indazole Probe
This proposed synthesis is based on established methodologies for the functionalization of heterocyclic compounds.
Diagram: Synthetic Scheme for Biotinylated Probe
Caption: Proposed synthetic route for a biotinylated 7-methyl-4-nitro-1H-indazole probe.
Protocol 1: Synthesis of Biotinylated 7-methyl-4-nitro-1H-indazole
-
Alkylation: To a solution of 7-methyl-4-nitro-1H-indazole in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) at 0°C. After stirring for 30 minutes, add a bifunctional linker with a terminal protected amine (e.g., N-(6-bromohexyl)phthalimide). Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. Purify the product by column chromatography.
-
Deprotection: Dissolve the purified product in ethanol and add hydrazine hydrate. Reflux the mixture for 4 hours. After cooling, filter the precipitate and concentrate the filtrate to obtain the amine-functionalized probe.
-
Biotinylation: Dissolve the amine-functionalized probe in DMF and add N,N-diisopropylethylamine (DIPEA). To this solution, add a solution of Biotin-NHS ester in DMF. Stir the reaction at room temperature overnight.
-
Final Purification: Purify the final biotinylated probe by reverse-phase HPLC. Characterize the product by mass spectrometry and NMR.
Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify proteins that interact with a small molecule probe.[1] The biotinylated 7-methyl-4-nitro-1H-indazole will be used as "bait" to capture its binding partners from a cell lysate.
Diagram: AP-MS Workflow
Caption: General workflow for identifying protein targets using AP-MS.
Protocol 2: Affinity Purification-Mass Spectrometry
-
Cell Culture and Lysate Preparation:
-
Culture cells of interest to 80-90% confluency.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Probe Incubation:
-
Incubate the cell lysate (e.g., 1-5 mg of total protein) with the biotinylated 7-methyl-4-nitro-1H-indazole probe at a predetermined optimal concentration (typically in the low micromolar range) for 1-2 hours at 4°C with gentle rotation.
-
Crucial Control: In a parallel experiment, incubate the lysate with a biotinylated negative control probe. A suitable negative control would be a structurally similar analog of 7-methyl-4-nitro-1H-indazole that has been shown to be biologically inactive.[2][3] If a validated negative control is unavailable, a competition experiment where the lysate is pre-incubated with an excess of the non-biotinylated 7-methyl-4-nitro-1H-indazole before adding the biotinylated probe can be performed.
-
-
Affinity Capture:
-
Add streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for 1 hour at 4°C with gentle rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specific protein binders. Perform at least three to five washes.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using a more specific elution method like incubation with an excess of free biotin.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.
-
For a more comprehensive analysis, perform in-solution or in-gel digestion of the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
-
Data Analysis:
-
Identify the proteins from the MS/MS data using a proteomics search engine (e.g., Mascot, Sequest).
-
Compare the list of proteins identified in the probe-treated sample with the negative control or competition experiment. Proteins that are significantly enriched in the probe-treated sample are considered potential targets.
-
Validation of Putative Protein Targets
The identification of a protein in a pull-down experiment is not definitive proof of a direct interaction. Validation experiments are essential to confirm the binding and its functional relevance.
Table 1: Target Validation Strategies
| Method | Principle | Application |
| Western Blot | Confirm the presence of a specific protein in the pull-down eluate. | Orthogonal confirmation of MS data. |
| Surface Plasmon Resonance (SPR) | Quantify the binding affinity and kinetics between the purified protein and the probe. | In vitro validation of direct binding. |
| Isothermal Titration Calorimetry (ITC) | Measure the thermodynamic parameters of the binding interaction. | In vitro validation of direct binding. |
| Cellular Thermal Shift Assay (CETSA) | Assess the stabilization of the target protein by the probe in cells. | In-cell target engagement confirmation. |
| Enzyme Inhibition/Activation Assays | Measure the effect of the probe on the activity of the purified target protein. | Functional validation of the interaction. |
| RNA interference (RNAi) or CRISPR/Cas9 | Knockdown or knockout the putative target and assess if the cellular phenotype of the probe is recapitulated. | Cellular validation of target relevance. |
Advanced Application: Photoaffinity Labeling (PAL) for Covalent Target Capture
For a more direct and covalent capture of target proteins, a photoaffinity labeling strategy can be employed. This involves synthesizing a probe that incorporates a photo-reactive moiety (e.g., a diazirine or benzophenone). Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner.[5][6]
Diagram: Photoaffinity Labeling Workflow
Caption: Workflow for target identification using photoaffinity labeling.
Protocol 3: Photoaffinity Labeling
-
Probe Synthesis: Synthesize a 7-methyl-4-nitro-1H-indazole derivative containing a photo-reactive group (e.g., a diazirine) and a clickable handle (e.g., a terminal alkyne).
-
Labeling:
-
Incubate live cells or cell lysate with the PAL probe in the dark.
-
Irradiate the sample with UV light at the appropriate wavelength to induce cross-linking.
-
-
Lysis and Click Chemistry:
-
If labeling was performed in live cells, lyse the cells.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction to attach a biotin-azide tag to the alkyne-functionalized probe.
-
-
Enrichment and Analysis:
-
Proceed with streptavidin bead enrichment, washing, elution, and LC-MS/MS analysis as described in Protocol 2.
-
Concluding Remarks and Future Directions
The methodologies outlined in this guide provide a robust framework for the identification and validation of the cellular targets of 7-methyl-4-nitro-1H-indazole. The successful application of these protocols will not only elucidate the mechanism of action of this specific compound but also provide a blueprint for the characterization of other novel bioactive molecules. The integration of chemoproteomic techniques with traditional biological assays is a powerful approach to accelerate the translation of basic scientific discoveries into tangible therapeutic benefits.
References
-
Smith, E. M., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 159–183. [Link]
-
Chemical Probes Portal. (n.d.). Controls for chemical probes. [Link]
-
Piazza, I., Beaton, N., Bruderer, R., Knobloch, T., et al. (2020). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. Nature Communications, 11(1), 4233. [Link]
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & medicinal chemistry, 20(2), 554–570. [Link]
-
Gingras, A. C., Abe, K. T., & Raught, B. (2007). Affinity purification methods for analysis of protein complexes. Nature protocols, 2(1), 135–152. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984–21989. [Link]
-
Moser, F., & Robers, M. B. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS chemical biology, 16(4), 579–587. [Link]
-
Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Chemoproteomic methods for covalent drug discovery. Current opinion in chemical biology, 14(2), 230–239. [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. [Link]
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- 6. researchgate.net [researchgate.net]
analytical methods for determining the purity of 7-methyl-4-nitro-1H-indazole
An Application Note on Analytical Methodologies for the Purity Determination of 7-methyl-4-nitro-1H-indazole
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This document provides a comprehensive guide to the , a key heterocyclic compound with potential applications in medicinal chemistry. The methodologies detailed herein are designed to be robust, reliable, and adhere to the principles of scientific integrity, providing a framework for both routine quality control and in-depth characterization.
Introduction: The Analytical Imperative for 7-methyl-4-nitro-1H-indazole
7-methyl-4-nitro-1H-indazole belongs to the indazole class of compounds, which are prevalent scaffolds in numerous biologically active molecules. The presence of a nitro group and a methyl group on the indazole core can significantly influence its chemical reactivity and potential biological activity. Consequently, stringent control over its purity is paramount. Potential impurities may arise from starting materials, side reactions during synthesis (e.g., isomers, over-nitration), or degradation products.[1][2]
This application note outlines a multi-faceted analytical approach, leveraging both chromatographic and spectroscopic techniques to provide a comprehensive purity profile. The primary quantitative method detailed is High-Performance Liquid Chromatography (HPLC) due to its precision and sensitivity for non-volatile organic compounds. This is complemented by Gas Chromatography (GC) for the analysis of residual solvents, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) for unequivocal structural confirmation and identification of impurities.
Overall Analytical Workflow
The determination of purity is a sequential process, beginning with the primary quantitative analysis and followed by confirmatory and supplementary tests.
Caption: Overall workflow for the comprehensive purity analysis of 7-methyl-4-nitro-1H-indazole.
Primary Quantitative Analysis: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of non-volatile and semi-volatile organic molecules like 7-methyl-4-nitro-1H-indazole. The method separates the main component from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Development
The choice of a C18 column is based on its wide applicability and effectiveness in retaining aromatic compounds through hydrophobic interactions. The mobile phase, a gradient of water and a polar organic solvent (acetonitrile or methanol), is selected to ensure adequate retention of the analyte while allowing for the elution of both more polar and less polar impurities within a reasonable timeframe.[3][4][5] UV detection is chosen due to the presence of the chromophoric nitro-indazole system, which should exhibit strong absorbance.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Materials:
-
7-methyl-4-nitro-1H-indazole reference standard (purity ≥ 99.5%)
-
7-methyl-4-nitro-1H-indazole sample for testing
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for sample preparation)
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard for retaining aromatic, moderately polar compounds. Provides a good balance of resolution and backpressure. |
| Mobile Phase A | Water | Highly polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Strong organic modifier, provides good peak shape for many nitrogen-containing heterocycles. |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration) | A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, providing efficient separation. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | Aromatic and nitro-substituted compounds generally exhibit strong absorbance at this wavelength, providing good sensitivity. A PDA detector can be used to assess peak purity. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring adequate signal. |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of methanol to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter. | Methanol is a suitable solvent that is miscible with the mobile phase. Filtration removes particulates that could damage the column. |
System Suitability and Validation
To ensure the trustworthiness of the results, the system must meet predefined suitability criteria before any sample analysis.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Repeatability (%RSD) | ≤ 2.0% for 5 injections | Demonstrates the precision of the system for repeated measurements. |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity | Ensures baseline separation of the analyte from potential impurities. |
Confirmatory and Orthogonal Methods
While HPLC provides the primary quantitative data, a comprehensive purity assessment relies on multiple analytical techniques.
Gas Chromatography (GC) for Residual Solvents
The synthesis and purification of 7-methyl-4-nitro-1H-indazole may involve the use of organic solvents.[1] GC with a flame ionization detector (FID) is the standard method for quantifying these residual solvents.
Protocol Outline:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., DMSO, DMF) that does not interfere with the analysis.
-
Instrumentation: A GC system with a headspace autosampler and FID.
-
Column: A polar capillary column (e.g., DB-624 or equivalent) is typically used for separating common organic solvents.
-
Temperature Program: A temperature gradient is used to elute solvents with different boiling points.
-
Quantification: The concentration of each solvent is determined by comparing the peak area to that of a certified reference standard.
Spectroscopic Identification
Spectroscopic methods are crucial for confirming the chemical identity of the main peak observed in the chromatogram and for structural elucidation of any significant impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the structure of 7-methyl-4-nitro-1H-indazole.[6][7]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique provides the molecular weight of the main component and any impurities. The observed molecular ion should correspond to the calculated mass of 7-methyl-4-nitro-1H-indazole (C₈H₇N₃O₂: 177.16 g/mol ).[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. The spectrum should show characteristic absorption bands for N-H stretching (for the 1H-indazole), aromatic C-H stretching, and strong asymmetric and symmetric stretching of the nitro group (NO₂).[1]
Potential Impurity Profile
A robust analytical method must be capable of separating the main component from its potential process-related impurities.
Caption: Potential sources of impurities in the synthesis of 7-methyl-4-nitro-1H-indazole.
The developed HPLC method should be challenged with known or potential impurities to ensure specificity. If standards for these impurities are not available, their presence can be monitored by LC-MS, and their levels can be estimated by area percentage in the HPLC chromatogram, assuming a similar response factor to the main component.
Conclusion
The analytical strategy presented in this application note provides a robust framework for the comprehensive purity assessment of 7-methyl-4-nitro-1H-indazole. The primary RP-HPLC method, when combined with orthogonal techniques like GC for residual solvents and spectroscopic methods (NMR, MS, FTIR) for identity confirmation, ensures a high degree of confidence in the quality of the material. Adherence to system suitability and method validation principles is critical for generating reliable and reproducible data, which is essential for advancing research and development in the pharmaceutical industry.
References
-
PubChem. 1H-Indazole, 1-methyl-7-nitro-. National Center for Biotechnology Information. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
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Wikipedia. 7-Nitroindazole. [Link]
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Zhou, W., et al. (2017). Molecularly imprinted solid phase extraction method for simultaneous determination of seven nitroimidazoles from honey by HPLC-MS/MS. PubMed. [Link]
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Liskon Biological. (2024). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. [Link]
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Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]
- Google Patents. (2018).
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Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
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Sun, H.W., et al. (2007). Simultaneous determination of seven nitroimidazole residues in meat by using HPLC-UV detection with solid-phase extraction. PubMed. [Link]
-
Poojari, C., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
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Liskon Biological. 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). [Link]
-
Al-Shabrawi, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]
-
Reddy, P., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal. [Link]
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- 1. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of seven nitroimidazole residues in meat by using HPLC-UV detection with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Indazole, 1-methyl-7-nitro- | C8H7N3O2 | CID 151556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Strategic Application of 7-Methyl-4-nitro-1H-indazole in Fragment-Based Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of high-quality lead compounds by focusing on small, low-complexity molecules. The selection of a well-designed fragment library is a critical determinant of success in any FBDD campaign. This guide provides a detailed examination of 7-methyl-4-nitro-1H-indazole, a strategically functionalized fragment built upon the privileged indazole scaffold. We will explore the rationale behind its design, its advantageous physicochemical properties, and its specific application in kinase inhibitor discovery. Detailed, field-proven protocols for primary screening, hit validation, and subsequent fragment elaboration are provided to empower researchers to effectively utilize this versatile chemical tool.
The Rationale: Why 7-Methyl-4-nitro-1H-indazole?
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly renowned for its role in potent kinase inhibitors like Pazopanib and Axitinib.[1][2] Its unique arrangement of nitrogen atoms allows it to form critical hydrogen bond interactions with the hinge region of kinase active sites, a common anchoring point for inhibitors.[3][4] The specific derivatization of the indazole core in 7-methyl-4-nitro-1H-indazole is not arbitrary; it is a deliberate design to maximize its utility within an FBDD context.
-
The Indazole Core: Provides the foundational binding motif.
-
The 7-Methyl Group: Occupies a vector space that can be explored for improving potency and selectivity through interactions with the protein surface.
-
The 4-Nitro Group: This is the key functionalization for FBDD. While often viewed as a potential liability in late-stage candidates, the nitro group is a powerful tool in early-phase discovery.[5][6][7] It acts as an additional hydrogen bond acceptor and, most importantly, serves as a versatile synthetic handle. It can be readily and selectively reduced to an amine, providing a robust vector for fragment linking or growing strategies.[5][8][9]
Physicochemical Profile and the "Rule of Three"
For a molecule to be an effective fragment, it must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three".[10] 7-Methyl-4-nitro-1H-indazole is an exemplary fragment that comfortably meets these criteria.
| Property | Value (Calculated/Estimated) | Significance in FBDD |
| Molecular Weight | 177.15 g/mol | Well below the <300 Da guideline, ensuring it is a true fragment.[10][11][12] |
| cLogP | ~1.8 | Within the <3 guideline, indicating sufficient aqueous solubility for biophysical assays.[10] |
| Hydrogen Bond Donors | 1 | Meets the <3 guideline, providing a key anchoring point without excessive polarity.[10] |
| Hydrogen Bond Acceptors | 3 | Conforms to the <3 guideline, offering specific interaction points.[10] |
| Rotatable Bonds | 0 | The rigid structure minimizes the entropic penalty upon binding, leading to higher ligand efficiency. |
Experimental Workflow: From Fragment Hit to Lead Precursor
The application of 7-methyl-4-nitro-1H-indazole follows a structured, multi-stage FBDD workflow. This process is designed to first identify binding, then structurally characterize the interaction, and finally, leverage this information for rational chemical optimization.
Caption: A typical FBDD workflow for hit identification, validation, and elaboration.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key stages of an FBDD campaign using 7-methyl-4-nitro-1H-indazole.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free technique ideal for detecting the weak, transient binding events characteristic of fragments.[13] It provides real-time kinetic data, allowing for the rapid identification and ranking of initial hits from a fragment library.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
CM5 (or equivalent) sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (e.g., purified kinase domain), >95% purity
-
7-methyl-4-nitro-1H-indazole stock (100 mM in 100% DMSO)
-
Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Assay buffer: Running buffer with a final concentration of 2-5% DMSO to aid fragment solubility.
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target protein by injecting it at a low concentration (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired density (e.g., ~10,000 Response Units) is achieved.
-
Quench any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell is prepared simultaneously by activating and quenching without protein injection.
-
-
Fragment Screening:
-
Prepare a solution of 7-methyl-4-nitro-1H-indazole at a high concentration (e.g., 200 µM) in assay buffer.
-
Inject the fragment solution over both the target and reference flow cells for a short contact time (e.g., 30-60 seconds) to measure association, followed by a dissociation phase with assay buffer (e.g., 60-120 seconds).
-
A binding "hit" is identified by a response signal on the target flow cell that is significantly higher than the reference cell signal.
-
-
Affinity Determination (for Hits):
-
Perform a dose-response experiment by injecting a series of concentrations of the fragment (e.g., from 10 µM to 500 µM).
-
Measure the binding response at equilibrium for each concentration.
-
Plot the response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (Kᴅ).
-
Protocol 2: Hit Validation by X-Ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the gold standard in FBDD.[14] It unequivocally confirms binding, reveals the precise binding mode and key interactions, and provides an actionable 3D map for structure-guided elaboration.
Materials:
-
Concentrated, highly pure target protein (e.g., 10-20 mg/mL)
-
7-methyl-4-nitro-1H-indazole solid or concentrated stock
-
Crystallization plates and screens
-
Cryoprotectant solutions
-
Access to an X-ray diffractometer or synchrotron beamline
Methodology:
-
Crystal Soaking (Recommended for initial attempts):
-
Grow apo-crystals of the target protein to a suitable size.
-
Prepare a soaking solution by adding 7-methyl-4-nitro-1H-indazole to the crystal mother liquor to a final concentration of 1-10 mM.
-
Carefully transfer an apo-crystal into the soaking solution and incubate for 1-24 hours. The duration is empirical and may require optimization.
-
-
Co-crystallization (Alternative Method):
-
Incubate the target protein with a 5-10 fold molar excess of the fragment for at least 1 hour prior to setting up crystallization trials.
-
Screen for new crystallization conditions using the protein-fragment complex.
-
-
Data Collection and Structure Solution:
-
Harvest the soaked or co-crystallized crystal, pass it through a cryoprotectant solution, and flash-cool it in liquid nitrogen.
-
Collect a full diffraction dataset.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure.
-
Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously confirm the presence, location, and orientation of the bound fragment.
-
Protocol 3: Structure-Guided Fragment Elaboration
Causality: The nitro group is a key enabler for synthetic elaboration. Its reduction to a nucleophilic amine provides a reliable attachment point for building molecular complexity in a vector-defined manner, guided by the crystal structure.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. svedbergopen.com [svedbergopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
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- 12. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
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- 14. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
Application Note: A Hierarchical Workflow for Evaluating the Bioactivity of Novel Indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including potent anticancer effects, making them a focal point in contemporary drug discovery.[4][5][6][7] This document provides a detailed, hierarchical experimental workflow designed to comprehensively evaluate the bioactivity of novel indazole analogs, with a particular focus on anticancer applications. The protocols herein are presented as a self-validating system, guiding researchers from initial high-throughput screening to in-depth mechanistic studies and preclinical evaluation.
Introduction: The Significance of the Indazole Moiety
Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research.[3][4][7] Their structural resemblance to purine bases like adenine allows them to interact with a wide array of biological targets, notably protein kinases.[7] Dysregulation of kinase activity is a hallmark of many cancers, making kinases a prime target for therapeutic intervention.[8] Several successful kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its importance in the development of targeted cancer therapies.[1][2]
The workflow detailed below is designed to be a logical and efficient progression of experiments to identify and characterize promising indazole-based drug candidates.
Experimental Workflow Overview
The evaluation of novel indazole analogs should follow a multi-tiered approach, beginning with broad screening and progressively narrowing down to more complex biological systems. This ensures that resources are focused on the most promising compounds.
Figure 1: A hierarchical workflow for evaluating indazole analogs.
Phase 1: In Vitro Bioactivity Assessment
The initial phase focuses on cell-free and cell-based assays to determine the cytotoxic and cytostatic potential of the indazole analogs and to identify their primary molecular targets.
Primary Screening: Cell Viability and Cytotoxicity
The first step is to assess the general cytotoxic effect of the synthesized compounds across a panel of relevant cancer cell lines. This provides a broad understanding of their anti-proliferative activity.
Featured Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.[9][10] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9][11][12]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of the indazole analogs (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell proliferation by 50%.
| Compound | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) | Cell Line C (IC50 in µM) |
| Analog 1 | 5.2 | 8.1 | >100 |
| Analog 2 | 0.8 | 1.5 | 25.4 |
| Analog 3 | 12.6 | 20.3 | >100 |
| Positive Control | 0.5 | 0.9 | 15.8 |
Table 1: Example data from a primary cell viability screen.
Secondary Screening: Target Engagement and Mechanism of Action
Compounds showing potent anti-proliferative activity (low µM IC50 values) are advanced to secondary screening to elucidate their mechanism of action. Given that many indazole derivatives target protein kinases, initial assays should focus on this class of enzymes.[8]
Featured Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.[14] It is a robust method for determining the inhibitory potential of compounds against specific kinases.[15]
Protocol:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the indazole analog in DMSO.[14]
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and the indazole analog at various concentrations.[14]
-
Reaction Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.[14]
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the produced ADP back to ATP, which in turn drives a luciferase-based reaction to generate a luminescent signal.[14]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value for kinase inhibition.
Delving Deeper: Cellular Mechanism of Action
For compounds that are confirmed to inhibit a specific kinase and show good cellular potency, further assays are necessary to understand how they affect cellular processes.
1.3.1 Apoptosis Assays
A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis.
Featured Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[17]
Protocol:
-
Cell Treatment: Treat cells with the indazole analog at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[16]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
1.3.2 Cell Cycle Analysis
Many kinase inhibitors exert their effects by causing cell cycle arrest.
Featured Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a fluorescent dye that binds stoichiometrically to DNA.
Protocol:
-
Cell Treatment: Treat cells with the indazole analog for a duration that allows for at least one cell cycle (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[19][20]
-
RNAse Treatment: Treat the cells with RNAse to prevent the staining of RNA by PI.[20]
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Figure 2: A potential signaling pathway for an indazole-based kinase inhibitor.
Phase 2: In Vivo Efficacy and Toxicology
Promising lead compounds from in vitro studies should be evaluated in animal models to assess their efficacy and safety in a more complex biological system.[21][22][23]
Efficacy Studies in Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for preclinical in vivo anticancer drug screening.[21][23]
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the indazole analog to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Preliminary Toxicology
During the efficacy studies, it is crucial to observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. This provides an initial assessment of the compound's safety profile.
Phase 3: Preclinical Profiling
Before a compound can be considered for clinical trials, its pharmacokinetic and pharmacodynamic properties must be thoroughly characterized.[24][25][26]
ADME/Tox Profiling
ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology studies are critical for understanding how a drug is processed by the body and its potential for causing adverse effects.[24][27][28] Early-stage in vitro ADME-Tox assays can help to identify potential liabilities.[29][30]
Key In Vitro ADME Assays:
-
Metabolic Stability: Using liver microsomes or hepatocytes to assess how quickly the compound is metabolized.[24]
-
CYP450 Inhibition: Evaluating the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.[29]
-
Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.
-
Permeability: Using assays like the Caco-2 permeability assay to predict intestinal absorption.[24]
Pharmacokinetic (PK) Studies
PK studies describe the disposition of a drug in the body over time.[31][32] These studies are essential for determining appropriate dosing regimens.[32]
Protocol:
-
Compound Administration: Administer a single dose of the indazole analog to animals (e.g., rats or mice).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Bioanalysis: Analyze the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.[31]
Conclusion
The experimental workflow presented here provides a comprehensive and logical framework for the evaluation of novel indazole analogs as potential therapeutic agents. By systematically progressing from broad in vitro screening to detailed in vivo and preclinical profiling, researchers can efficiently identify and characterize promising drug candidates, ultimately increasing the probability of success in later stages of drug development.
References
- ADME-Tox in drug discovery: integration of experimental and computational technologies. (2003). Drug Discovery Today.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
- MTT assay protocol. Abcam.
- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020).
- Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- A comprehensive review on preliminary screening models for the evalu
- Detailed protocol for MTT Cell Viability and Prolifer
- In Vitro ADME-Tox Profiling.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- MTT Cell Proliferation Assay.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Pharmacokinetics and its role in small molecule drug discovery research. (n.d.). PubMed.
- Apoptosis Protocols. Thermo Fisher Scientific - HK.
- In Vivo Efficacy Evalu
- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025).
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019).
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- Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
- Cell Cycle Tutorial Contents. (n.d.).
- Cell Cycle Protocols. BD Biosciences.
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- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). PMC - PubMed Central.
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- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
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- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
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- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.).
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- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
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- Synthesis and biological evaluation of indazole deriv
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- In vitro kinase assay. (2023). Protocols.io.
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- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
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Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-Methyl-indole: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 7-methyl-1H-indazole-3-carboxamide, a key building block in medicinal chemistry, starting from the readily available precursor, 7-methyl-indole. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory properties.[1][2][3] Specifically, 1H-indazole-3-carboxamide derivatives have emerged as potent inhibitors of various kinases, such as p21-activated kinase 1 (PAK1), and as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, highlighting their therapeutic potential.[2][4] The transformation of the indole scaffold to the isomeric indazole system, a process known as "scaffold hopping," is a valuable strategy in drug discovery for generating novel chemotypes with potentially improved biological activities.[5] This guide details an efficient and reliable synthetic route to 7-methyl-1H-indazole-3-carboxamide, a specific derivative with potential for further chemical elaboration.
Synthetic Strategy: A Three-Step Transformation
The conversion of 7-methyl-indole to 7-methyl-1H-indazole-3-carboxamide is accomplished through a robust three-step sequence. This strategy involves the ring-opening of the indole's pyrrole ring followed by recyclization to form the indazole core, and subsequent functional group manipulations to install the desired carboxamide moiety.
The overall synthetic pathway is as follows:
-
Nitrosative Ring Expansion: Treatment of 7-methyl-indole with a nitrosating agent induces a ring expansion to form 7-methyl-1H-indazole-3-carboxaldehyde.
-
Oxidation: The intermediate aldehyde is then oxidized to the corresponding carboxylic acid, 7-methyl-1H-indazole-3-carboxylic acid.
-
Amidation: Finally, the carboxylic acid is converted to the target 7-methyl-1H-indazole-3-carboxamide through an amide coupling reaction.
This approach is advantageous due to the commercial availability of the starting material and the generally high yields of each step.
Experimental Protocols
Part 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde
This initial step is a critical transformation that converts the indole core into the indazole scaffold. The reaction proceeds via nitrosation at the C3 position of the indole, followed by a cascade of reactions leading to the formation of the indazole-3-carboxaldehyde.[6]
Reaction Scheme:
Caption: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 7-Methyl-indole | 131.18 | 262 mg | 2.0 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.10 g | 16.0 | 8.0 |
| 2 N Hydrochloric Acid (HCl) | 36.46 | 7.0 mL | 14.0 | 7.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 6 mL | - | - |
| Deionized Water | 18.02 | 3.2 mL | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
| Silica Gel | - | As needed | - | - |
Procedure:
-
In a round-bottom flask, prepare a solution of sodium nitrite (1.10 g, 16 mmol) in deionized water (3.2 mL) and DMF (3 mL).[7]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2 N hydrochloric acid (7.0 mL, 14 mmol) to the solution while maintaining the temperature at 0 °C.[7]
-
After stirring for 10 minutes at 0 °C, prepare a solution of 7-methyl-indole (262 mg, 2.0 mmol) in DMF (3 mL).
-
Add the 7-methyl-indole solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump.[7][8]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[7][8]
-
Wash the combined organic layers three times with water, followed by a brine wash.[7][8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7][8]
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to afford 7-methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.[7]
Expected Yield: Approximately 72%.[8]
Part 2: Synthesis of 7-Methyl-1H-indazole-3-carboxylic Acid
The second step involves the oxidation of the aldehyde functional group to a carboxylic acid. A mild and selective oxidizing agent, sodium chlorite, is employed for this transformation.
Reaction Scheme:
Caption: Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per mmol of aldehyde) | Equivalents |
| 7-Methyl-1H-indazole-3-carboxaldehyde | 160.17 | 1.0 mmol | 1.0 |
| Sodium Chlorite (NaClO₂) | 90.44 | 5.0 mmol | 5.0 |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 4.0 mmol | 4.0 |
| 2-Methyl-2-butene | 70.13 | 5.0 mmol | 5.0 |
| tert-Butanol | 74.12 | As needed | - |
| Water | 18.02 | As needed | - |
| Saturated Sodium Sulfite Solution | - | As needed | - |
| 1 N Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Dissolve 7-methyl-1H-indazole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.[7]
-
Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.[7]
-
In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.[7]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).[7]
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.[7]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.[7]
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-methyl-1H-indazole-3-carboxylic acid.[7]
Part 3: Synthesis of 7-Methyl-1H-indazole-3-carboxamide
The final step is the formation of the amide bond. This is achieved using a peptide coupling agent, HATU, in the presence of a non-nucleophilic base, DIPEA. Ammonium chloride serves as the source of ammonia.
Reaction Scheme:
Caption: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per mmol of acid) | Equivalents |
| 7-Methyl-1H-indazole-3-carboxylic acid | 176.17 | 1.0 mmol | 1.0 |
| HATU | 380.23 | 1.2 mmol | 1.2 |
| DIPEA | 129.24 | 3.0 mmol | 3.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.5 mmol | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Dissolve 7-methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF.[7]
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.[7]
-
Add ammonium chloride (1.5 equiv) to the reaction mixture.[7]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).[7]
-
Pour the reaction mixture into water and extract with ethyl acetate.[7]
-
Wash the combined organic layers with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by recrystallization or column chromatography to obtain 7-methyl-1H-indazole-3-carboxamide.[7]
Alternative Amidation Protocol
An alternative and widely used method for amide bond formation involves the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per mmol of acid) | Equivalents |
| 7-Methyl-1H-indazole-3-carboxylic acid | 176.17 | 1.0 mmol | 1.0 |
| EDC·HCl | 191.70 | 1.2 mmol | 1.2 |
| HOBt | 135.12 | 1.2 mmol | 1.2 |
| Triethylamine (TEA) | 101.19 | 3.0 mmol | 3.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.0 mmol | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | As needed | - |
Procedure:
-
To a solution of 7-methyl-1H-indazole-3-carboxylic acid (1 equiv) in DMF, add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3 equiv).[1]
-
Stir the reaction mixture at room temperature for 15 minutes.[1]
-
Add ammonium chloride (1 equiv) at room temperature and stir for 4-6 hours.[1]
-
Monitor the reaction by TLC. Upon completion, pour ice water into the reaction mixture and extract the product with 10% methanol in chloroform.[1]
-
Wash the combined organic layer with 10% NaHCO₃ and brine, then dry over Na₂SO₄.[1]
-
Evaporate the solvent under vacuum and purify the compound by column chromatography.[1]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 7-methyl-1H-indazole-3-carboxamide from 7-methyl-indole. The described three-step sequence, involving a nitrosative ring expansion, oxidation, and amidation, is an efficient route to this valuable medicinal chemistry building block. The inclusion of an alternative amidation protocol offers flexibility in the choice of reagents. By following these procedures, researchers can confidently synthesize this and related indazole derivatives for their drug discovery and development programs.
References
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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Lam, B. V., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12543. Available at: [Link]
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Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. (2020). RSC Medicinal Chemistry, 11(8), 934-939. Available at: [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(23), 12535-12543. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(18), 4299. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). European Journal of Medicinal Chemistry, 203, 112517. Available at: [Link]
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 354-358. Available at: [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
- Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(11), 8367-8373. Available at: [Link]
-
Amide formation from carboxylic acid derivatives. Khan Academy. Available at: [Link]
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- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
identifying and removing common impurities from 7-methyl-4-nitro-1H-indazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development scientists working with 7-methyl-4-nitro-1H-indazole. As a crucial intermediate in the synthesis of various pharmacologically active agents, its purity is paramount for the reliability and success of subsequent research and development efforts.[1] This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges encountered during its synthesis.
Part 1: Frequently Asked Questions - Understanding the Impurity Profile
This section addresses the most common initial questions regarding the impurities formed during the synthesis of 7-methyl-4-nitro-1H-indazole, which is typically prepared via electrophilic nitration of 7-methyl-1H-indazole.
Q1: What are the most common impurities I should expect in my crude 7-methyl-4-nitro-1H-indazole?
A1: The impurity profile is directly linked to the reaction mechanism—electrophilic aromatic substitution. The primary impurities arise from incomplete reaction, side reactions, or over-reaction.
-
Unreacted Starting Material (7-Methyl-1H-indazole): Incomplete nitration is a common cause, leaving residual starting material in the crude product. This is often due to insufficient nitrating agent, poor temperature control, or short reaction times.
-
Positional Isomers (e.g., 7-methyl-5-nitro-1H-indazole, 7-methyl-6-nitro-1H-indazole): The indazole ring system has multiple sites susceptible to nitration. While the 4-position is a primary target, substitution at other positions can occur, leading to a mixture of isomers that can be challenging to separate due to their similar physicochemical properties.[2]
-
Di-nitrated Byproducts: Excessive nitrating agent or elevated reaction temperatures can lead to the addition of a second nitro group, forming various di-nitro-7-methyl-1H-indazole isomers.[2] These are typically much more polar than the desired mono-nitrated product.
-
Residual Mineral Acids (H₂SO₄, HNO₃): The nitrating mixture itself is a significant impurity. If not properly quenched and neutralized, these strong acids can cause product degradation upon storage or heating.[3]
Table 1: Common Impurities and Diagnostic Signatures
| Impurity Type | Origin | Identification via TLC |
| Unreacted Starting Material | Incomplete nitration | Less polar spot (higher Rf) than the product. |
| Positional Nitro-Isomers | Lack of complete regioselectivity | Spots with Rf values very close to the product. |
| Di-nitrated Byproducts | Over-nitration (harsh conditions) | More polar spots (lower Rf) than the product. |
| Residual Mineral Acids | Incomplete workup/neutralization | Not typically UV-active; can cause streaking on the TLC plate. |
Q2: How can I quickly assess the purity of my crude product and identify the types of impurities present?
A2: Thin-Layer Chromatography (TLC) is the most effective initial diagnostic tool. By running the crude mixture on a silica plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components. Comparing the spots of your crude material to a reference standard of the starting material (if available) and the product will help you tentatively identify the impurities based on their relative polarity, as outlined in Table 1.
Part 2: Troubleshooting and Detailed Purification Protocols
This section provides a logical workflow for selecting a purification strategy, followed by detailed protocols and troubleshooting for the most effective methods.
Logical Workflow for Purification Strategy Selection
The choice of purification method depends directly on the impurity profile revealed by your initial TLC analysis. This workflow helps guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[4] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.[5] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[6]
FAQ for Recrystallization
-
Q: My yield is very low after recrystallization. What went wrong?
-
A: This is often due to using too much solvent. The goal is to create a saturated solution at the solvent's boiling point. Using the minimum amount of hot solvent is critical.[5] Another cause could be cooling the solution too rapidly, which traps impurities and reduces the yield of pure crystals.
-
-
Q: My compound "oiled out" instead of crystallizing. How do I fix this?
-
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To fix this, reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also help initiate proper crystallization.[6]
-
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Test the solubility of your crude product in various solvents (see Table 2) to find one where it is highly soluble when hot and poorly soluble when cold. Ethanol, methanol, or mixtures with water are often good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a boil with stirring (using a hot plate).
-
Create a Saturated Solution: Continue adding small portions of the hot solvent until all the solid just dissolves. Avoid adding excess solvent.[5]
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.[6]
-
Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.
Table 2: Suggested Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good choice for nitro-aromatic compounds. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Polar Protic | Can offer different solubility characteristics. |
| Ethyl Acetate | 77 | Polar Aprotic | Use with caution; can co-crystallize. |
| Ethanol/Water | Varies | Varies | A mixture can be fine-tuned to achieve ideal solubility. |
Method 2: Flash Column Chromatography
Column chromatography is the most versatile method for separating mixtures of compounds, especially when dealing with multiple components or isomers with different polarities.[8] It works by passing a solution of the mixture through a column packed with a solid adsorbent (stationary phase), typically silica gel, and eluting with a liquid (mobile phase).[9]
FAQ for Column Chromatography
-
Q: My isomeric impurities are eluting with my product. How can I improve separation?
-
A: This is a common challenge. First, try using a less polar eluent system to increase the retention time and magnify small differences in polarity. Running a shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can also significantly improve resolution.[10] Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds through π-π interactions.[11]
-
-
Q: The product is streaking down the column. What does this mean?
-
A: Streaking, or "tailing," can be caused by several factors. The most common is overloading the column with too much crude material. It can also indicate that the compound is very polar and interacting too strongly with the silica, or that residual acid in your sample is reacting with the silica. Pre-treating the crude product with a neutral wash or using a deactivated silica gel can help.[10]
-
Step-by-Step Flash Column Chromatography Protocol
-
Eluent Selection: Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired product an Rf value of approximately 0.2-0.3. This provides a good starting point for column separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. For less soluble compounds, you can perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Collect fractions in test tubes.
-
Gradient Elution (if needed): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
Fraction Analysis: Spot each collected fraction on a TLC plate to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 7-methyl-4-nitro-1H-indazole.
Method 3: Acid-Base Extraction
This technique is particularly useful for removing unreacted starting material (7-methyl-1H-indazole), which is more basic than the nitro-substituted product. The electron-withdrawing nitro group significantly reduces the basicity of the indazole nitrogens. An acid wash can protonate the more basic starting material, pulling it into the aqueous layer while leaving the desired product in the organic layer.[12][13]
Principle of Acid-Base Separation
Caption: Separation of basic starting material from the product.
Step-by-Step Acid Wash Protocol
-
Dissolve Crude Product: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Acid Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Extract: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes to allow for the transfer of the basic impurities into the aqueous layer.[14]
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Neutral Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Dry and Concentrate: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the product, now free of basic impurities.
References
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Available at: [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies. Available at: [Link]
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CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]
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Organic Syntheses. (n.d.). Indazole. Available at: [Link]
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Available at: [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available at: [Link]
-
Gaikwad, D. D., et al. (2014). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. Available at: [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
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PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]
-
Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Available at: [Link]
-
Wikipedia. (n.d.). 7-Nitroindazole. Available at: [Link]
-
University of Toronto. (n.d.). Nitration of Methyl Benzoate. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]
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understanding and preventing degradation of 7-methyl-4-nitro-1H-indazole
Welcome to the technical support center for 7-methyl-4-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on understanding and preventing the degradation of this compound. By synthesizing established principles of chemical stability with insights into the reactivity of nitroaromatic and indazole-based molecules, this guide offers a framework for troubleshooting common experimental challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and handling of 7-methyl-4-nitro-1H-indazole.
Q1: What are the primary factors that can cause the degradation of 7-methyl-4-nitro-1H-indazole?
A1: Based on the chemistry of related nitroaromatic compounds and the indazole scaffold, the primary factors contributing to degradation are expected to be:
-
pH: Both strongly acidic and basic conditions can promote hydrolysis of the nitro group or cleavage of the indazole ring.
-
Oxidation: The electron-rich indazole ring system is susceptible to oxidation, a reaction that can be catalyzed by light, heat, or the presence of oxidizing agents.
-
Light (Photodegradation): Nitroaromatic compounds can absorb UV-Vis light, leading to excited states that can undergo various degradation reactions.
-
Heat (Thermal Degradation): Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. Pure organic nitro compounds can exhibit violent or explosive decomposition at high temperatures.[1]
Q2: How should I properly store 7-methyl-4-nitro-1H-indazole to ensure its long-term stability?
A2: To minimize degradation, 7-methyl-4-nitro-1H-indazole should be stored in a cool, dry, and dark environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Using amber vials will protect the compound from light exposure. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: What solvents are recommended for dissolving 7-methyl-4-nitro-1H-indazole?
A3: While specific solubility data is limited, related compounds like 7-nitro-1H-indazole are soluble in organic solvents such as ethanol and DMSO, and slightly soluble in water.[2] For experimental work, it is best to use high-purity, degassed solvents. If possible, prepare solutions fresh for each experiment to minimize solvent-mediated degradation.
Q4: Are there any known incompatibilities with other chemicals or excipients?
A4: Nitroaromatic compounds are incompatible with strong acids, bases, and oxidizing agents.[3] Contact with these substances can lead to rapid decomposition. When considering formulation, it is crucial to perform compatibility studies with any planned excipients.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Unexpected Degradation During Synthesis or Purification
Issue: You observe significant impurities or low yield after synthesizing or purifying 7-methyl-4-nitro-1H-indazole.
Underlying Expertise: The synthesis of nitro-indazoles often involves harsh conditions, such as nitration with mixed acids (sulfuric and nitric acid) and cyclization reactions that may be temperature-sensitive.[4][5] Impurities can arise from side reactions or incomplete reactions, and these impurities can sometimes catalyze the degradation of the final product.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for synthesis and purification issues.
Experimental Protocol: Impurity Identification
-
Sample Preparation: Dissolve a small amount of the impure product in a suitable solvent (e.g., acetonitrile or methanol).
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Detection: UV-Vis (monitor at multiple wavelengths) and Mass Spectrometry (positive and negative ion modes).
-
-
NMR Analysis:
-
Acquire 1H and 13C NMR spectra of the impure sample.
-
Compare the spectra to a reference spectrum of pure 7-methyl-4-nitro-1H-indazole if available.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structures of unknown impurities.
-
Guide 2: Degradation Observed in Solution During Experiments
Issue: You observe new peaks in your HPLC chromatogram or a decrease in the main peak area when your compound is in solution for a period of time.
Underlying Expertise: The stability of a compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. The nitro group is electron-withdrawing, which can increase the susceptibility of the indazole ring to nucleophilic attack, especially under basic conditions. Conversely, under acidic conditions, the indazole ring can be protonated, potentially leading to ring-opening or other rearrangements.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution stability issues.
Experimental Protocol: Forced Degradation Study
To systematically investigate the stability of 7-methyl-4-nitro-1H-indazole, a forced degradation study should be performed. This will help identify the conditions under which the compound is unstable and generate potential degradation products for characterization.
1. Stock Solution Preparation:
-
Prepare a stock solution of 7-methyl-4-nitro-1H-indazole at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Photolytic | UV light (254 nm) | Room Temp | 24 hours |
| Thermal | None | 60°C | 24 hours |
Guide 3: Developing a Stability-Indicating HPLC Method
Issue: You need a reliable analytical method to separate 7-methyl-4-nitro-1H-indazole from its potential degradation products.
Underlying Expertise: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. Reversed-phase HPLC with UV detection is the most common technique for this purpose.
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: HPLC Method Development
-
Initial HPLC Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm and 320 nm (or PDA detector)
-
-
Method Optimization:
-
Inject samples from the forced degradation study.
-
If co-elution is observed, adjust the gradient slope, initial and final %B, or the pH of the aqueous mobile phase.
-
If resolution is still poor, screen different column chemistries (e.g., phenyl-hexyl, polar-embedded).
-
-
Method Validation:
-
Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
III. Potential Degradation Pathways
While specific degradation pathways for 7-methyl-4-nitro-1H-indazole have not been empirically determined in the available literature, we can propose likely pathways based on the chemical nature of the molecule.
1. Reduction of the Nitro Group: A common pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The hydroxylamino intermediate is often a reactive species.
2. Hydroxylation of the Aromatic Ring: Oxidative degradation, particularly by hydroxyl radicals, can lead to the addition of hydroxyl groups to the benzene or pyrazole portion of the indazole ring. A study on the degradation of 4-methyl-1H-benzotriazole showed that hydroxylation is a key degradation pathway.
3. Hydrolysis/Ring Cleavage: Under harsh acidic or basic conditions, the indazole ring itself may undergo cleavage.
Caption: Plausible degradation pathways for 7-methyl-4-nitro-1H-indazole.
IV. References
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]
-
7-Nitroindazole. PubChem. Available at: [Link]
-
Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]
-
Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available at: [Link]
-
Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Methods for preparing indazole compounds. Google Patents. Available at:
-
Effect of acidic conditions on decomposition of methylene blue in aqueous solution by air microbubbles. ResearchGate. Available at: [Link]
-
Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. Available at: [Link]
-
Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Request PDF. Available at: [Link]
-
Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological. Available at: [Link]
-
Synthetic process of 3-methyl-1h-indazole. Eureka | Patsnap. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Solubility of 7-Methyl-4-nitro-1H-indazole for In Vitro Assays
Introduction
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 7-methyl-4-nitro-1H-indazole and encountering challenges with its solubility in aqueous media for in vitro assays. Due to its aromatic and nitro-substituted heterocyclic structure, this compound is predicted to have low aqueous solubility, a common hurdle in experimental biology.
This document provides a logical, step-by-step framework for systematically overcoming these solubility issues. Our approach is grounded in fundamental physicochemical principles and field-proven laboratory techniques, ensuring the scientific integrity and reproducibility of your experimental results. We will move from basic solvent selection to more advanced formulation strategies, explaining the rationale behind each protocol.
Section 1: Compound Profile & Inherent Solubility Challenges
Understanding the physicochemical properties of 7-methyl-4-nitro-1H-indazole is the first step in designing an effective solubilization strategy. While specific experimental data for this exact molecule is not widely published, we can infer its likely properties based on its structural motifs (an indazole core, a methyl group, and a nitro group). Related compounds, such as 7-nitro-1H-indazole, are known to be soluble in organic solvents like ethanol and DMSO but only slightly soluble in water[1].
Table 1: Predicted Physicochemical Properties of 7-Methyl-4-nitro-1H-indazole
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₈H₇N₃O₂ | - |
| Molecular Weight | ~177.16 g/mol | Moderate molecular weight, typical for small molecule inhibitors. |
| Structure | Aromatic, heterocyclic system with a nitro group. | The planar, aromatic structure and non-polar methyl group contribute to low aqueous solubility (hydrophobicity). |
| Predicted LogP | Moderately positive | Indicates a preference for lipid/non-polar environments over aqueous ones, predicting poor water solubility. |
| Ionizability (pKa) | Weakly acidic/basic | The indazole core has ionizable protons. Solubility may be influenced by pH, although the effect might be limited. pH adjustment is a viable strategy to explore[][3]. |
| Hydrogen Bonding | Limited acceptor/donor sites | Reduced interaction with water molecules contributes to poor aqueous solubility. |
The key takeaway is that 7-methyl-4-nitro-1H-indazole is expected to be a hydrophobic compound, requiring a carefully planned strategy to achieve the necessary concentrations for in vitro testing without introducing artifacts.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for 7-methyl-4-nitro-1H-indazole?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of hydrophobic compounds[4]. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
Q2: My compound dissolves in DMSO, but it precipitates immediately when I add it to my cell culture media or buffer. What's happening?
A2: This phenomenon is called "crashing out" or precipitation. It occurs because the compound, while soluble in DMSO, is not soluble in the final aqueous environment of your assay. When the DMSO stock is diluted, the solvent environment abruptly changes from organic to aqueous, and the compound comes out of solution. The troubleshooting section below provides detailed protocols to overcome this.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: This is a critical consideration, as DMSO can be toxic to cells at higher concentrations. A widely accepted "gold standard" is to keep the final concentration of DMSO at or below 0.1% v/v [5][6]. Many robust cell lines can tolerate up to 0.5% DMSO, but some, especially primary cells or stem cells, are more sensitive[7][8]. It is imperative to run a "vehicle control" (media with the same final concentration of DMSO, but without your compound) to ensure that the solvent itself is not affecting the experimental outcome[6][9].
Q4: Can I use heat or sonication to help dissolve the compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the initial dissolution in an organic solvent like DMSO. However, be cautious. Excessive heating can degrade the compound, and if a compound requires continuous heating to stay in solution, it will likely precipitate in your room-temperature or 37°C assay conditions. Sonication is generally a safe and effective method to break up powder aggregates and accelerate dissolution[8].
Section 3: In-Depth Troubleshooting & Step-by-Step Protocols
This section provides a logical workflow for troubleshooting solubility issues. Start with Protocol 3.1 and proceed to more advanced methods only if necessary.
Workflow: Troubleshooting Compound Precipitation
The following diagram illustrates the decision-making process when your compound precipitates upon dilution into aqueous media.
Caption: Decision workflow for addressing compound precipitation.
Problem: The initial powder won't dissolve in DMSO.
Protocol 3.1: Preparation of a High-Concentration DMSO Stock
-
Causality: This protocol uses a strong organic solvent and mechanical energy (vortexing, sonication) to overcome the intermolecular forces holding the compound's crystal lattice together.
-
Methodology:
-
Weigh out a precise amount of 7-methyl-4-nitro-1H-indazole powder into a sterile, appropriate vial (e.g., a 1.5 mL glass vial).
-
Add the required volume of high-purity, anhydrous DMSO to reach your target concentration (e.g., for a 20 mM stock of a 177.16 g/mol compound, dissolve 3.54 mg in 1 mL of DMSO).
-
Vortex vigorously for 2-3 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution against a bright light to ensure no solid particles remain. The solution should be perfectly clear.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Problem: The compound precipitates when diluted from DMSO into aqueous media.
Protocol 3.2: Optimized Serial Dilution Strategy
-
Causality: Direct, large-volume dilutions cause a rapid and dramatic change in solvent polarity, shocking the compound out of solution. A stepwise, intermediate dilution in a mixed solvent system can ease this transition, keeping the compound soluble.
-
Methodology:
-
Thaw your high-concentration DMSO stock (e.g., 20 mM).
-
Instead of diluting directly into your final assay media, perform an intermediate dilution step. For example, dilute your 20 mM DMSO stock 1:10 into serum-free culture media or PBS. This creates a 2 mM intermediate stock in 10% DMSO.
-
Vortex the intermediate stock immediately and vigorously upon addition. The brief, localized high concentration of DMSO helps maintain solubility during the dilution.
-
Use this 2 mM intermediate stock to make your final dilutions into the complete assay media (containing cells, serum, etc.). For example, a 1:100 dilution of the 2 mM stock yields a 20 µM final concentration with only 0.1% DMSO.
-
Self-Validation: Always visually inspect the final well/tube for any signs of cloudiness or precipitate.
-
Protocol 3.3: Employing a Co-Solvent System
-
Causality: Co-solvents are water-miscible organic solvents that, when added to the final aqueous medium, reduce the overall polarity of the solvent system.[10][11] This helps to "bridge the gap" between the hydrophobicity of the compound and the polarity of the water, thereby increasing solubility[][12].
-
Methodology:
-
Prepare a high-concentration stock in 100% DMSO as described in Protocol 3.1.
-
Select a biocompatible co-solvent. Polyethylene glycol 400 (PEG 400) and Propylene glycol are common choices[][10].
-
Prepare an intermediate stock solution containing the co-solvent. For example, mix 1 part of your DMSO stock with 4 parts of PEG 400.
-
Dilute this mixed-solvent stock into your final aqueous assay buffer. The presence of the co-solvent in the final solution can help maintain the compound's solubility.
-
Critical Control: Your vehicle control must contain the exact same final concentrations of both DMSO and the co-solvent.
-
Table 2: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Final Conc. Range | Notes |
| DMSO | 0.1% - 0.5% | Gold standard but check cell line tolerance[5][7][8]. |
| Ethanol | 0.1% - 1.0% | Can be more volatile; potential for cellular effects. |
| PEG 400 | 0.5% - 2.0% | Generally well-tolerated; can increase viscosity. |
| Propylene Glycol | 0.5% - 2.0% | Common in pharmaceutical formulations[10]. |
Problem: The required assay concentration is above the achievable solubility with simple solvents.
Protocol 3.4: pH Modification
-
Causality: If a compound has an ionizable group (acidic or basic), altering the pH of the solution can convert it to its charged (salt) form.[3] The charged form is generally much more soluble in water than the neutral form[][13]. The indazole nucleus of the compound contains protons that may be acidic, suggesting that increasing the pH to a more basic environment could enhance solubility.
-
Methodology:
-
Prepare a concentrated stock in DMSO.
-
Prepare a series of small-volume aqueous buffers with different pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).
-
Add a small aliquot of the DMSO stock to each buffer to reach the target final concentration.
-
Vortex and visually inspect for solubility. Let the samples sit for 30 minutes and inspect again.
-
Constraint: This method is only viable if the pH required for solubility is compatible with your biological assay system. Drastic pH changes can harm or kill cells.
-
Protocol 3.5: Using Solubilizing Excipients (Cyclodextrins)
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][15] They can encapsulate hydrophobic "guest" molecules, like 7-methyl-4-nitro-1H-indazole, forming an "inclusion complex."[16] This complex presents a water-soluble exterior to the solvent, effectively solubilizing the guest molecule[16][17].
-
Methodology:
-
Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro use[15].
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
The compound can be complexed in two ways:
-
Method A (Aqueous Phase): Add the DMSO stock of your compound directly to the cyclodextrin-containing buffer. The complex will form in solution.
-
Method B (Solid Phase): Create a solid dispersion. Dissolve both the compound and the cyclodextrin in a common volatile solvent (like methanol), then evaporate the solvent. The resulting powder is a pre-formed complex that can be dissolved in your aqueous buffer.
-
-
Self-Validation: Test the effect of the cyclodextrin alone on your assay as a necessary control.
-
Caption: Mechanism of cyclodextrin-mediated solubilization.
Section 4: References
-
Albecka, A., Geyik, C., Kiss, R., et al. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Ates, G., Daniels, A., et al. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]
-
Various Authors. (2023). Maximum DMSO concentration in media for cell culture? Reddit. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
-
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]
-
Various Authors. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. Available at: [Link]
-
Unknown. (2026). PH adjustment: Significance and symbolism. Available at:
-
Gálico, D. A., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]
-
JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Available at: [Link]
-
Kumar, S., & Singh, P. (2020). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
-
World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Patel, M. R., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. National Center for Biotechnology Information. Available at: [Link]
-
Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available at: [Link]
-
Singh, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Evrard, B., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]
-
Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Available at: [Link]
-
Industrial Chemicals. (n.d.). 7-Nitro-1H-indazole. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available at: [Link]
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ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available at: [Link]
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PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (n.d.). 7-Nitroindazole. Available at: [Link]
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The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
-
PubChem. (n.d.). 7-Methyl-1H-indazole. National Center for Biotechnology Information. Available at: [Link]
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Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
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ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Available at: [Link]
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PMC - PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]
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proper storage and handling conditions for 7-methyl-4-nitro-1H-indazole
Technical Support Center: 7-methyl-4-nitro-1H-indazole
Introduction
Welcome to the technical support guide for 7-methyl-4-nitro-1H-indazole. This document is designed for researchers, scientists, and drug development professionals, providing essential information on the proper storage, handling, and troubleshooting for this compound. As a substituted nitroindazole, this molecule is part of a class of compounds recognized for their significant biological activities and as valuable intermediates in medicinal chemistry and organic synthesis.[1][2][3] The presence of the nitro group, in particular, suggests that specific precautions are necessary due to the potential for reactivity and biological hazards associated with nitroaromatic compounds.[4][5]
This guide synthesizes data from structurally related analogs and general chemical principles to provide a robust framework for safe and effective experimentation. Our goal is to explain the causality behind our recommendations, ensuring your experimental choices are both safe and scientifically sound.
Compound Profile & Key Data
While specific experimental data for 7-methyl-4-nitro-1H-indazole is limited, its properties can be reliably inferred from its structural components: the indazole core, the electron-withdrawing nitro group, and the methyl group. The indazole scaffold is a cornerstone in many pharmacologically active molecules.[3] The nitro group significantly impacts the molecule's chemical properties and potential hazards, often increasing toxicity and conferring reactivity.[4][6]
| Property | Summary & Inferred Data | Rationale & Supporting Citations |
| Physical Form | Expected to be a yellow or light brown crystalline solid. | Nitroaromatic compounds are often colored crystalline solids. 7-Nitro-1H-indazole is a yellow crystalline powder.[7] |
| Molecular Formula | C₈H₇N₃O₂ | Based on chemical structure. |
| Molecular Weight | 177.16 g/mol | Calculated from the molecular formula.[8] |
| Solubility | Likely sparingly soluble in water, but soluble in common organic solvents such as DMSO, DMF, ethanol, and acetone. | Indazole derivatives, particularly nitro-substituted ones, generally exhibit good solubility in polar organic solvents.[7] |
| Stability | Stable under recommended storage conditions. Potentially sensitive to moisture, light, and high temperatures. | 7-Nitro-1H-indazole is stable under normal conditions but is moisture-sensitive.[7] Many organic nitro compounds can be thermally unstable.[9] |
| Primary Hazards | Potential for acute toxicity (if swallowed), skin/eye irritation, and possible mutagenicity or carcinogenicity. | Aromatic nitro compounds are recognized as hazardous pollutants with potential mutagenic and carcinogenic properties.[4][5] Safety data for related nitroindazoles list similar hazards.[10][11] |
Frequently Asked Questions (FAQs): Storage & Handling
This section addresses common questions regarding the day-to-day use of 7-methyl-4-nitro-1H-indazole, focusing on maintaining its integrity and ensuring user safety.
Q1: What are the ideal long-term storage conditions for 7-methyl-4-nitro-1H-indazole?
A1: To ensure maximum stability and prevent degradation, the compound should be stored at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). This recommendation is based on best practices for analogous nitro-substituted heterocyclic compounds, which can be sensitive to moisture, air (oxidation), and light.[12] Keeping the compound in a dry, well-ventilated area is crucial.[7]
Q2: Why is an inert atmosphere recommended for storage?
A2: The indazole ring system, while aromatic, can be susceptible to long-term oxidative degradation, which may be exacerbated by the activating nitro group. Storing under an inert gas like argon or nitrogen displaces atmospheric oxygen and moisture, minimizing the potential for oxidative decomposition and hydrolysis, thereby preserving the compound's purity over time.[12]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A3: Given the hazards associated with aromatic nitro compounds, comprehensive PPE is essential. Always use:
-
Chemical safety goggles or a face shield: To protect against eye contact, as the compound is expected to be a serious eye irritant.[13][14]
-
Chemical-resistant gloves (e.g., nitrile): Aromatic nitro compounds can be absorbed through the skin.[6] Always inspect gloves before use and use proper removal techniques.[15]
-
A lab coat: To protect skin and clothing.[16] All handling of the solid powder should be performed in a well-ventilated area or, preferably, a certified chemical fume hood to avoid inhalation of dust.[17]
Q4: What are the main chemical incompatibilities I should be aware of?
A4: The primary incompatibility is with strong oxidizing agents .[16] The nitro group itself is an oxidizing moiety, but the aromatic system can be susceptible to strong oxidizers. Additionally, avoid contact with strong bases or acids unless they are part of a planned reaction, as they could catalyze degradation or unwanted side reactions.
Q5: How should I prepare a stock solution for my experiments?
A5: To prepare a stock solution, allow the container to equilibrate to room temperature in a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability.[12] Weigh the desired amount of powder in a chemical fume hood. Add the desired solvent (e.g., DMSO) via a calibrated pipette, cap the vial, and vortex or sonicate until the solid is fully dissolved. For long-term storage, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Even with proper handling, experimental issues can arise. This guide addresses common problems and provides logical solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound has darkened or changed color. | 1. Degradation: Exposure to light, air (oxidation), or moisture.[12]2. Thermal Stress: Storage at an improper (high) temperature. | Action: Do not use the compound. Its purity is compromised. Prevention: Strictly adhere to storage recommendations (cool, dry, dark, inert atmosphere). Always allow the vial to warm to room temperature in a desiccator before opening.[12] |
| Inconsistent or non-reproducible experimental results. | 1. Compound Degradation: Purity may have been compromised due to improper storage or handling over time.[12]2. Contamination: Cross-contamination from glassware, spatulas, or solvents. | Action: Re-qualify the compound's identity and purity using an appropriate analytical method (e.g., LC-MS, NMR) before proceeding. Prevention: Use clean, dedicated equipment. Filter sterilized solutions if used in biological assays. Aliquot stock solutions to avoid repeated contamination of the primary stock. |
| Poor solubility or precipitation from solution. | 1. Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.2. Supersaturation: The solution was prepared at a concentration above its solubility limit at a given temperature.3. Degradation: The degradation product may be less soluble. | Action: Try gentle warming or sonication to aid dissolution. If precipitation persists, you may need to prepare a more dilute solution or switch to a stronger organic solvent like DMF. Prevention: Consult solubility data for similar compounds. Always perform a small-scale solubility test before preparing a large batch of solution. |
Protocols & Workflows
Experimental Workflow: Compound Reception and Storage
This workflow ensures the long-term viability of 7-methyl-4-nitro-1H-indazole from the moment it arrives in the lab.
Caption: Workflow for receiving and storing the compound.
Troubleshooting Workflow: Inconsistent Experimental Data
When experiments yield unexpected results, this logical flow can help identify the root cause.
Caption: Troubleshooting inconsistent experimental results.
References
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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International Labour Organization. (2011). Nitrocompounds, Aliphatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Stoessel, F. (2006). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 10(4), 733-740. [Link]
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Arif, D., et al. (2023). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
-
Angene Chemical. (2024). Methyl 1-methyl-1H-indazole-6-carboxylate Safety Data Sheet. [Link]
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Industrial Chemicals. (n.d.). 7-Nitro-1H-indazole. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5152-5159. [Link]
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Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]
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PubChem. (n.d.). 7-Nitroindazole. Retrieved January 20, 2026, from [Link]
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Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
-
Shrivastava, A., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(1), 1-1. [Link]
-
PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
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Wikipedia. (n.d.). 7-Nitroindazole. [Link]
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National Center for Biotechnology Information. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
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minimizing side reactions during the nitration of methyl-indazoles
A Senior Application Scientist's Guide to Minimizing Side Reactions and Maximizing Regioselectivity
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of methyl-indazoles. As a key transformation in the synthesis of valuable pharmaceutical intermediates, such as precursors to the kinase inhibitor Pazopanib, precise control over this reaction is paramount.[1][2][3] This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality of side reactions and offers robust strategies to mitigate them.
Core Principles: Understanding the Indazole Nitration Landscape
Before troubleshooting specific issues, it is crucial to grasp the fundamental principles governing the electrophilic nitration of the indazole scaffold. The reaction outcome is a delicate balance of electronic effects, steric hindrance, and reaction kinetics.
The process begins with the generation of the active electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids ("mixed acid").[4][5][6] The indazole ring system then acts as the nucleophile.
dot digraph "Nitronium_Ion_Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Generation of the nitronium ion electrophile.
The regiochemical outcome is dictated by the interplay between the electron-donating methyl group and the directing effects of the heterocyclic ring's nitrogen atoms. The indazole ring itself is an electron-rich system, but under the strongly acidic conditions of nitration, the nitrogen atoms can be protonated, influencing their directing effects.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers (e.g., 4-nitro, 7-nitro) instead of the desired 6-nitro isomer from 3-methyl-indazole. How can I improve selectivity?
Probable Cause: This is the most common challenge and typically results from a loss of kinetic control, where the reaction temperature is too high, or the concentration of the electrophile is not managed correctly. The inherent electronic properties of the indazole ring allow for substitution at multiple positions, and achieving high selectivity for one isomer requires precise conditions.[2][8][9]
Solution:
-
Strict Temperature Control: This is the most critical parameter. The reaction is highly exothermic. Maintain a temperature of 0-10°C throughout the addition of the nitrating agent using an ice-salt bath.[1][8] Exceeding this range significantly increases the formation of undesired isomers.
-
Slow, Dropwise Addition: Add the pre-cooled nitrating mixture (mixed acid) to the dissolved methyl-indazole solution very slowly via a dropping funnel.[1] This maintains a low, steady concentration of the nitronium ion and helps control the exotherm.
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously to promote homogenous mixing and prevent localized "hot spots" where side reactions can occur.
-
Solvent and Acid Ratio: While concentrated sulfuric acid is the standard solvent, ensure the ratio of sulfuric acid to nitric acid is appropriate. A typical approach is to dissolve the substrate in sulfuric acid first, then add the nitrating mixture.[1]
Q2: I'm observing significant amounts of dinitrated products. What's causing this and how can I prevent it?
Probable Cause: Dinitration occurs when the reaction conditions are too harsh, causing the initially formed mono-nitro product to undergo a second nitration. The first nitro group is deactivating, making the second substitution slower, but it can be forced with excess nitrating agent, elevated temperatures, or prolonged reaction times.[8][10]
Solution:
-
Stoichiometry: Use a carefully measured amount of nitric acid, typically 1.0 to 1.1 equivalents relative to the methyl-indazole. Avoid using a large excess.
-
Temperature: As with regioselectivity, keep the temperature below 10°C.[8] Higher temperatures provide the activation energy needed for the second, less favorable nitration.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly. Unnecessarily long reaction times increase the risk of dinitration.
Q3: My yield is very low, and the work-up produced a dark, tar-like substance instead of a clean precipitate. What went wrong?
Probable Cause: Tar formation is a clear sign of decomposition, likely caused by an uncontrolled exotherm. The indazole ring, while aromatic, can be sensitive to the powerful oxidative and acidic nature of the nitrating mixture at elevated temperatures.[3]
Solution:
-
Aggressive Cooling: The primary solution is rigorous temperature control. Ensure your cooling bath is sufficient for the scale of your reaction. For larger-scale reactions, mechanical cooling might be necessary.
-
Quenching Procedure: The work-up is also critical. The reaction mixture must be quenched by pouring it slowly and carefully onto a large amount of crushed ice with stirring.[1] Adding water or ice too quickly to the concentrated acid can generate significant heat and cause localized degradation.
-
Purity of Starting Material: Ensure your starting methyl-indazole is pure. Impurities can sometimes catalyze decomposition pathways.
Q4: I suspect N-nitration is occurring at the N-1 or N-2 position. How can I identify and minimize this?
Probable Cause: While C-nitration on the benzene portion of the ring is generally favored, competitive nitration on the pyrazole nitrogen (N-nitration) is a possible side reaction, particularly if the N-H is deprotonated.
Solution:
-
Identification: N-nitro indazoles are often less stable than their C-nitro counterparts. Their presence can be inferred by NMR spectroscopy; for instance, the characteristic broad N-H signal in a 1H-indazole would be absent.[11] You would also observe shifts in the aromatic protons, particularly H-7, due to the change at N-1.
-
Minimization: N-nitration can be disfavored by ensuring the reaction medium is sufficiently acidic. In strong sulfuric acid, the indazole nitrogen is likely protonated (as an indazolium ion), which deactivates it towards electrophilic attack. Sticking to the standard mixed acid protocol generally minimizes this side reaction in favor of C-nitration.
Frequently Asked Questions (FAQs)
Q: What is the optimal nitrating agent for methyl-indazoles? A: For most applications involving the nitration of methyl-indazoles, the standard and most effective reagent is a "mixed acid" of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The sulfuric acid serves both as a solvent and as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][6] While milder reagents like acetyl nitrate exist, they are typically employed for substrates that are highly sensitive to strong acids, which is not usually a prohibitive issue for the relatively stable indazole core if conditions are controlled.[12]
Q: How does the position of the methyl group (e.g., 1-methyl, 3-methyl, 5-methyl) influence the nitration outcome? A: The position of the electron-donating methyl group has a significant impact on the regioselectivity of the nitration, working in concert with the directing effects of the fused pyrazole ring.
| Starting Material | Expected Major Nitro Position(s) | Rationale |
| 3-Methyl-1H-indazole | C6 | The C6 position is electronically activated (para to N-1) and is a common site for electrophilic substitution on the indazole ring.[1][2] |
| 1-Methyl-1H-indazole | C5, C3 | The N-1 nitrogen activates the C5 and C7 positions. The methyl group at N-1 may sterically hinder attack at C7, potentially favoring C5 or C3. |
| 5-Methyl-1H-indazole | C4, C6 | The methyl group is an ortho-, para-director. It will strongly activate the C4 (ortho) and C6 (ortho) positions for electrophilic attack. A mixture is likely, and separation may be required. |
Q: What are the best analytical techniques to monitor the reaction and characterize the products and impurities? A: A multi-technique approach is essential for robust analysis.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of the starting material and the appearance of the product(s).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final product and quantifying the presence of any isomeric impurities.[13]
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure. Differentiating between regioisomers is often possible by analyzing the coupling patterns and chemical shifts of the aromatic protons. For example, the chemical shift of the H-3 proton is a key indicator for distinguishing between N-1 and N-2 substituted indazoles.[11][14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that mono-nitration has occurred.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying characteristic functional groups, particularly the strong asymmetric and symmetric stretches of the nitro group (typically around 1530 and 1350 cm⁻¹).[13]
-
Experimental Protocols
Protocol: Regioselective Nitration of 3-Methyl-1H-indazole to 3-Methyl-6-nitro-1H-indazole
This protocol is a synthesized example based on established procedures for its reliability and high regioselectivity when executed with care.[1][2][8]
Safety Warning: This procedure involves highly corrosive and oxidizing strong acids. The reaction is highly exothermic. All operations must be conducted in a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles or a face shield, must be worn at all times.[1]
Materials & Reagents:
-
3-Methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v) or Sodium Bicarbonate for neutralization
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 3-methyl-indazole (1.0 eq) in concentrated sulfuric acid. Perform this dissolution in an ice-water bath to manage the initial heat generated.
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add concentrated nitric acid (1.05 eq) to an equal volume of concentrated sulfuric acid. This mixture should be prepared cautiously and allowed to cool to 0-5°C before use.
-
Nitration: Cool the 3-methyl-indazole solution to 0-5°C using an ice-salt bath. Begin the slow, dropwise addition of the cold nitrating mixture from the dropping funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10°C.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes while maintaining the low temperature. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a substantial amount of crushed ice with vigorous stirring. A solid precipitate of crude 3-methyl-6-nitro-1H-indazole should form.[1]
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual acids.
-
Neutralization: Further wash the filter cake with a dilute sodium bicarbonate or sodium hydroxide solution to ensure all acid is neutralized, followed by a final wash with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent like ethanol.[13] Alternatively, column chromatography can be used if significant isomeric impurities are present.
References
-
Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological. Available from: [Link]
-
ResearchGate. (2025). Nitration, Methods and Mechanisms | Request PDF. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Nitration. Wikipedia. Available from: [Link]
-
Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central (PMC). Available from: [Link]
-
Alam, M. S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central (PMC). Available from: [Link]
-
The Organic Chemistry Tutor. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. Available from: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
-
Williamson, K. L. (n.d.). NITRATION OF METHYL BENZOATE. Macroscale and Microscale Organic Experiments. Available from: [Link]
Sources
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- 14. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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purification of 7-methyl-4-nitro-1H-indazole using column chromatography
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: Purification of 7-Methyl-4-Nitro-1H-Indazole
The purification of 7-methyl-4-nitro-1H-indazole, a heterocyclic compound featuring both a basic indazole core and an electron-withdrawing nitro group, presents unique challenges in column chromatography. Its polarity and potential for strong interactions with the stationary phase can lead to issues such as poor separation, band tailing, and on-column degradation. This guide provides expert-driven troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity material.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My compound, 7-methyl-4-nitro-1H-indazole, is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. How can I get it to move up the column?
Answer: This indicates that your compound is highly polar and adsorbs very strongly to the silica gel stationary phase. The interaction between the polar nitro group, the indazole's nitrogen atoms, and the acidic silanol groups (Si-OH) on the silica surface is too strong for a moderately polar solvent like ethyl acetate to overcome.
Potential Causes & Solutions:
-
Insufficiently Polar Mobile Phase: While ethyl acetate is polar, a more aggressive solvent system is needed.
-
Solution 1: Add Methanol. Introduce a small percentage of methanol (MeOH) into your mobile phase. Start with a mixture like 98:2 Ethyl Acetate:Methanol and gradually increase the methanol content. Methanol is highly polar and will effectively compete with your compound for the binding sites on the silica, facilitating its movement.
-
Solution 2: Use Dichloromethane (DCM) with Methanol. A solvent system of DCM with a small percentage of methanol (e.g., 99:1 to 95:5 DCM:MeOH) can be very effective for polar compounds. DCM is a stronger solvent than hexane or ethyl acetate for many compounds, but be aware that it can be slow to run through the column[1].
-
-
Strong Acid-Base Interactions: The indazole ring is basic and can be protonated by the acidic silica gel, causing it to bind almost irreversibly.
-
Solution: Deactivate the Silica Gel. To mitigate the acidity of the silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (typically 0.5-2%)[1][2]. This will neutralize the acidic sites, preventing the protonation of your compound and reducing streaking. Always perform a preliminary TLC with the modified solvent system to check the new Rf value.
-
Question 2: I'm seeing significant tailing/streaking of my product spot on the TLC and column fractions. What's causing this and how can I fix it?
Answer: Tailing, or streaking, is a common issue when purifying nitrogen-containing heterocycles and polar molecules. It results from non-ideal interactions between the analyte and the stationary phase, often due to the acidic nature of standard silica gel[3].
Causality & Corrective Actions:
-
Acid-Base Interaction: As mentioned above, the acidic silanol groups on the silica surface can interact strongly and non-uniformly with the basic nitrogen atoms of the indazole ring. This leads to a portion of the molecules being retained more strongly, causing them to lag behind the main band.
-
Solution 1: Use a Basic Modifier. The most common solution is to add 0.5-2% triethylamine (TEA) to your eluent system[1]. The TEA will preferentially bind to the acidic sites on the silica, creating a more homogenous surface for your compound to travel through.
-
Solution 2: Switch to a Different Stationary Phase. If tailing persists, consider using a less acidic stationary phase. Neutral alumina can be a good alternative for purifying basic compounds like amines and heterocycles[3][4]. Alternatively, C2-deactivated silica gel is designed specifically for acid-sensitive and polar nitrogen-containing compounds and can significantly reduce tailing[3].
-
-
Sample Overload: Applying too much sample for the column size can saturate the stationary phase at the point of loading, leading to band broadening and tailing.
-
Solution: Ensure you are not exceeding the column's loading capacity. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of your crude sample[5]. For difficult separations, a higher ratio (e.g., 100:1) may be necessary.
-
Question 3: My compound seems to be decomposing on the column. My collected fractions are impure, and the overall yield is very low. What should I do?
Answer: The combination of a nitro group and an indazole ring can make the molecule susceptible to degradation on acidic stationary phases. The prolonged contact time during chromatography can exacerbate this issue.
Verification & Mitigation Strategies:
-
Confirm Instability with 2D TLC: To verify that your compound is indeed degrading on silica, you can run a 2D TLC plate[4][6].
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in a suitable eluent.
-
Remove the plate, dry it completely, and then rotate it 90 degrees.
-
Run the plate again in the same eluent.
-
If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, new spots will appear off the diagonal.
-
-
Solutions for On-Column Decomposition:
-
Deactivate the Silica: As previously discussed, the acidity of silica is a likely culprit. Use triethylamine in your eluent or flush the column with a solvent system containing 1-3% TEA before loading your sample[1].
-
Use an Alternative Stationary Phase: Switch to a neutral support like florisil or alumina, which may be less harsh on your compound[4].
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the elution process[7]. The less time your compound spends on the column, the lower the chance of degradation.
-
Consider Reverse-Phase Chromatography: For very polar or sensitive compounds, reverse-phase chromatography can be an excellent alternative[4]. Here, the stationary phase is non-polar (like C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds will elute later in this system.
-
Question 4: I have two spots that are very close together on the TLC plate (low ΔRf). How can I improve their separation on the column?
Answer: Separating compounds with similar Rf values is a classic chromatography challenge that requires optimizing the selectivity of your system.
Optimization Techniques:
-
Fine-Tune the Mobile Phase: The goal is to find a solvent system where your desired product has an Rf value of approximately 0.2-0.4, with maximal separation from impurities[1][8].
-
Test Different Solvent Ratios: Systematically vary the ratio of your polar and non-polar solvents.
-
Change Solvent Composition: Swapping one of the solvents can dramatically alter selectivity. For example, if you are using Hexane:Ethyl Acetate, try substituting Toluene or Dichloromethane for Hexane. These aromatic and chlorinated solvents offer different interactions (like π-π stacking) which can help resolve closely running spots.
-
-
Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the run (gradient elution)[1][9]. Start with a low-polarity mixture to elute the less polar impurity first, then slowly increase the percentage of the polar solvent to elute your target compound. This sharpens the bands and can improve the resolution of difficult separations.
-
Increase Column Length/Silica Amount: A longer and narrower column provides more theoretical plates for the separation to occur. Using a higher silica-to-sample ratio (e.g., >50:1) also enhances separation efficiency[5].
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase to start with for purifying 7-methyl-4-nitro-1H-indazole?
For initial trials, standard flash-grade silica gel (40-63 µm particle size) is the most common and accessible choice. However, given the compound's basic indazole core, be prepared for potential issues like tailing and decomposition due to the acidity of silica[3][5]. If such problems arise, consider using silica that has been pre-treated or "deactivated" with a basic modifier like triethylamine or switching to neutral alumina[1][3][4].
Q2: How do I properly select and optimize a mobile phase?
The selection process should be empirical and guided by Thin-Layer Chromatography (TLC)[8].
-
Start with a standard solvent system: A good starting point for a compound of moderate to high polarity is a mixture of a non-polar solvent like petroleum ether (PE) or hexanes and a polar solvent like ethyl acetate (EA). A patent for a similar compound, 6-methyl-4-nitro-1H-indazole, utilized a PE:EA system[10].
-
Run multiple TLCs: Test a range of PE:EA ratios (e.g., 9:1, 4:1, 2:1, 1:1).
-
Aim for the ideal Rf: The optimal mobile phase for column chromatography will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate[1]. This ensures the compound moves through the column at a reasonable rate without eluting too quickly.
-
Check for separation: The chosen system should show the largest possible distance (ΔRf) between your product and any impurities. If separation is poor, try changing one of the solvents (e.g., use dichloromethane instead of ethyl acetate).
Q3: What is the best way to load my sample onto the column?
The goal is to apply the sample in a narrow, concentrated band at the top of the column[7][9].
-
Wet Loading: This is suitable if your crude product dissolves readily in a small amount of the initial mobile phase. Dissolve the sample in the absolute minimum volume of eluent and carefully pipette it onto the top of the silica bed[7].
-
Dry Loading: This method is superior for samples that have poor solubility in the starting eluent or when a highly polar solvent (not present in the eluent) is needed for dissolution[7]. To dry load:
-
Dissolve your crude sample in a suitable solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your sample) to the solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Q4: How do I monitor the column and identify the fractions containing my pure product?
Systematic fraction collection and analysis by TLC is essential[7].
-
Collect fractions of a consistent volume in numbered test tubes.
-
Spot every few fractions (e.g., every second or third tube) onto a TLC plate.
-
Also spot your crude material and a pure reference standard (if available) for comparison.
-
Develop the TLC plate in your chosen eluent and visualize the spots (e.g., under a UV lamp, as aromatic compounds are typically UV-active).
-
Combine the fractions that contain only the spot corresponding to your pure product.
Data & Protocol Summary
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective. Be prepared to add a basic modifier or switch to alumina if tailing or decomposition occurs[3][4][5]. |
| Mobile Phase (Eluent) | Petroleum Ether:Ethyl Acetate or Hexane:Ethyl Acetate | A common system for compounds of moderate polarity. Optimize ratio using TLC to achieve an Rf of 0.2-0.4 for the target compound[1][8][10]. |
| Mobile Phase Modifier | 0.5-2% Triethylamine (TEA) | Add to the eluent if tailing is observed. Neutralizes acidic silica sites, improving peak shape for basic compounds[1][2]. |
| Sample Loading | Dry Loading | Recommended for ensuring a narrow starting band, especially if the compound is not very soluble in the non-polar starting eluent[7]. |
| Elution Method | Isocratic or Gradient | Start with isocratic if TLC shows good separation. Use gradient elution (slowly increasing % of polar solvent) for difficult separations of closely eluting compounds[1][9]. |
| Silica:Crude Ratio | ~30:1 to 50:1 (w/w) | Provides good loading capacity for most separations. Increase to >50:1 for compounds with very close Rf values[5]. |
Troubleshooting Workflow Diagram
This diagram outlines a logical process for diagnosing and solving common issues during the column chromatography of 7-methyl-4-nitro-1H-indazole.
Caption: Troubleshooting workflow for column chromatography.
References
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-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 151556, 1H-Indazole, 1-methyl-7-nitro-. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 820797, 7-Methyl-1H-indazole. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Reduction and detection of aromatic nitro-compounds on thin layers of silica gel. Retrieved from [Link]
-
Reddit. (2022). r/OrganicChemistry - Struggling with the purification of a nitroaldol product. Retrieved from [Link]
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MDPI. (n.d.). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. Retrieved from [Link]
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Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]
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Industrial Chemicals. (n.d.). 7-Nitro-1H-indazole. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2020). Method Development on HPLC. Retrieved from [Link]
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Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4267-4279. Retrieved from [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4267-4279. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1893, 7-Nitroindazole. Retrieved from [Link]
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National Institutes of Health. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
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Reddit. (2014). r/chemhelp - What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
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University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
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addressing poor aqueous solubility of indazole derivatives in biological assays
A Guide to Overcoming Poor Aqueous Solubility in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges with the poor aqueous solubility of novel indazole derivatives. This guide is designed to provide you with a logical, step-by-step framework to diagnose and solve these solubility issues, ensuring the integrity and accuracy of your biological data. Low solubility can lead to underestimated activity, variable results, and inaccurate structure-activity relationships (SAR), so addressing it systematically is crucial for project success.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why are my indazole compounds precipitating in the assay buffer?
A: This is a classic sign of exceeding the compound's aqueous solubility limit. Indazole scaffolds, while medicinally important, are often hydrophobic and crystalline.[3][4] When a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous assay buffer, the solvent environment changes drastically. The DMSO concentration drops, and if the final aqueous concentration of your compound is above its solubility limit in that buffer, it will precipitate out of the solution.[5] This reduces the actual concentration of the compound available to interact with the biological target, leading to erroneous results.[2]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A: Both are important, but they tell you different things.
-
Kinetic Solubility is measured by diluting a DMSO stock into buffer and identifying the point of precipitation.[6] It reflects the solubility under typical assay conditions where equilibrium is not reached and is highly relevant for high-throughput screening.
-
Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent.[6] It's determined by equilibrating an excess of solid compound in the buffer over a longer period (24-48h).[6]
Recommendation: Start by measuring kinetic solubility as it most closely mimics your assay dilution process. If solubility issues persist, determining thermodynamic solubility provides a fundamental baseline for formulation development.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is a critical, cell-line-dependent parameter. While DMSO is an excellent solvent, it can be toxic to cells and interfere with biological processes.[7][8][9]
-
General Guideline: Aim to keep the final DMSO concentration at ≤0.5% (v/v) . Many cell lines tolerate up to 1%, but this must be validated.
-
Warning: Concentrations above 1-2% frequently cause cytotoxicity or off-target effects.[7][8][9] Always run a solvent tolerance control experiment for your specific cell line and assay endpoint to determine the maximum acceptable concentration that does not affect the results.
Troubleshooting Guide: A Stepwise Approach to Solubilization
If you are encountering persistent solubility problems, follow this systematic guide. The goal is to find the simplest method that maintains your compound in solution without interfering with the assay.
Step 1: Foundational Strategy - Optimizing Stock Solutions and Dilution
Before exploring more complex formulation strategies, ensure your basic handling procedures are optimized. Improper stock preparation is a common source of error.[2]
-
Solvent Selection: Use high-purity, anhydrous DMSO for your primary stock solution.[10]
-
Accurate Weighing: Use an analytical balance to weigh the compound. Ensure the compound is fully transferred to the solvent vial.[11][12]
-
Dissolution: Prepare the stock at a high but reasonable concentration (e.g., 10-30 mM).[2][10] Use a vortex mixer and gentle warming (30-40°C) if necessary to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock.[2][11]
Directly diluting a highly concentrated DMSO stock (e.g., 20 mM) into an aqueous buffer is a common cause of precipitation. A stepwise, serial dilution is gentler and more effective.[5]
Caption: Cyclodextrin forms a soluble inclusion complex.
This is a simple and economical method for lab-scale preparations. [13]
-
Mix: In a mortar, place the required amount of HP-β-CD.
-
Wet: Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) to the HP-β-CD to form a paste.
-
Incorporate Drug: Add your indazole derivative to the paste.
-
Knead: Knead the mixture thoroughly for 30-45 minutes. This mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Dry: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Process: Grind the dried complex into a fine powder. This powder can now be directly dissolved in your aqueous assay buffer. You should confirm the solubility enhancement using the thermodynamic solubility protocol.
Final Checklist
-
Have you validated the maximum tolerable solvent concentration for your specific assay?
-
Are you using high-purity solvents and proper stock solution handling techniques? [12]* Have you tried a stepwise serial dilution protocol?
-
If your compound has ionizable groups, have you investigated the effect of pH?
-
If simpler methods fail, have you considered advanced formulations like cyclodextrins?
By systematically applying these principles and protocols, you can overcome the challenges posed by poorly soluble indazole derivatives and generate reliable, high-quality data for your research.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
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Zhang, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
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Ghuge, A. D., & Shinkar, D. M. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Prajapati, R., et al. (2023). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
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Kumar, L., & Verma, S. (2018). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
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Dahiya, S., & Dahiya, M. (2024). Enhancing solubility and stability of poorly soluble drugs. LinkedIn. [Link]
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Chen, Y., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115886. [Link]
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Ribeiro, A. C. F., et al. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry, 2012, 631728. [Link]
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de Fátima, A., et al. (2015). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 51(4), 739-752. [Link]
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Di, L., & Kerns, E. H. (2016). Effects of Properties on Biological Assays. ResearchGate. [Link]
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Kubota, Y., & Kimura, S. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 25(2), 915. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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Tonder, J. E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 803–812. [Link]
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Papaneophytou, C. P., & Grigoroudis, A. I. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics, 9(7), 2058–2066. [Link]
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Ates, G., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. ResearchGate. [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]
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Lorenz, M., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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Manchare, M. (2015). solubility enhancement -by pH change & complexation. Slideshare. [Link]
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Mardhian, D. F. (2020). How do we choose a proper concentration for the stock solution?. ResearchGate. [Link]
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Wang, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4269. [Link]
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Tonder, J. E., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
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Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
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Labinsights. (2023). Techniques to Enhance Drug Solubility. Labinsights. [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
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Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. [Link]
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Ionescu, D., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]
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Khan, I., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 29(14), 3298. [Link]
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Bhat, U. V., et al. (2023). Pathways for the synthesis of indazole derivatives. ResearchGate. [Link]
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Schmidt, T. J., et al. (2009). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Medicinal Chemistry, 16(1), 12-37. [Link]
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Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1855-1882. [Link]
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Wang, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. [Link]
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Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(52), 32959-32968. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Methyl-4-Nitro-1H-Indazole and Its Isomers for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged structure" in medicinal chemistry, with a remarkable breadth of biological activities.[1][2] The strategic placement of substituents on this bicyclic heteroaromatic system can profoundly influence its pharmacological profile, offering a tantalizing playground for molecular design. This guide provides an in-depth, objective comparison of the potential biological activities of 7-methyl-4-nitro-1H-indazole and its positional isomers, focusing on anticancer and anti-inflammatory applications.
While direct, side-by-side comparative studies on the biological activities of 7-methyl-4-nitro-1H-indazole and its specific isomers are not extensively documented in publicly available literature, this guide synthesizes existing experimental data on structurally related nitroindazole derivatives. By examining the structure-activity relationships (SAR) of these analogs, we can draw valuable inferences to guide future research and development efforts. This document is intended to serve as a foundational resource, complete with detailed experimental protocols and visualizations of key signaling pathways, to empower researchers in their exploration of this promising class of compounds.
The Indazole Scaffold: A Versatile Core in Medicinal Chemistry
The indazole nucleus, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of numerous therapeutic agents.[2] Its derivatives have demonstrated a wide array of pharmacological effects, including potent antitumor, anti-inflammatory, and antimicrobial activities.[3] Several indazole-based drugs, such as the kinase inhibitors Pazopanib and Axitinib, are already in clinical use for treating various cancers, underscoring the therapeutic potential of this scaffold.[4] The introduction of substituents like methyl and nitro groups can significantly modulate the electronic and steric properties of the indazole ring, thereby influencing its interaction with biological targets.
Comparative Analysis of 7-Methyl-4-Nitro-1H-Indazole and its Isomers
The focus of this guide is to compare 7-methyl-4-nitro-1H-indazole with its isomers where the nitro group is positioned at the 5- and 6-positions of the 7-methyl-1H-indazole core.
Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the predicted physicochemical properties of 7-methyl-4-nitro-1H-indazole and its key isomers.
| Compound | Molecular Formula | Molecular Weight | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 7-Methyl-4-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 g/mol | 1.9 | 1 | 3 |
| 7-Methyl-5-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 g/mol | 1.9 | 1 | 3 |
| 7-Methyl-6-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 g/mol | 1.9 | 1 | 3 |
Data sourced from PubChem.[1]
Anticipated Biological Activities: A Structure-Activity Relationship (SAR) Perspective
In the absence of direct comparative data, we can extrapolate potential activities based on studies of related nitroindazole compounds.
Anticancer Activity and Kinase Inhibition
The indazole scaffold is a prominent feature in many kinase inhibitors.[5] For instance, 3-methyl-6-nitro-1H-indazole is a known intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor that targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5] This suggests that the methyl-nitro-indazole core is amenable to targeting the ATP-binding pocket of kinases. The position of the nitro group is expected to be a critical determinant of activity and selectivity.
Derivatives of 6-nitroindazole have shown promising antiproliferative activity against lung carcinoma cell lines, with IC50 values in the 5–15 μM range.[6] This highlights the potential of the 6-nitro substitution in conferring cytotoxic effects. Furthermore, studies on 5-nitroindazole derivatives have revealed potent anticancer activity against various cell lines, with some compounds showing efficacy comparable to established drugs like Pazopanib and Doxorubicin.[7]
Conversely, 7-nitroindazole is a known inhibitor of nitric oxide synthase (NOS).[8] This distinct biological activity compared to other nitro-isomers underscores the profound impact of the nitro group's position on the indazole ring.
Anti-inflammatory and Antimicrobial Activities
Indazole derivatives have also been explored for their anti-inflammatory properties. A comparative study of indazole, 5-aminoindazole, and 6-nitroindazole revealed that the nature and position of the substituent significantly affect anti-inflammatory and COX-2 inhibitory activities.[5] While 6-nitroindazole demonstrated some activity, it was less potent than 5-aminoindazole, suggesting that the electron-withdrawing nature of the nitro group might influence its interaction with the target enzymes.[5]
In the realm of antimicrobial agents, derivatives of 3-chloro-6-nitro-1H-indazole have been reported as promising antileishmanial candidates.[9] Additionally, 5-nitro-1H-indazole derivatives have been investigated as antimicrobial agents, showing activity against A. niger and S. aureus.[3] The nitro group in these compounds is often crucial for their mechanism of action, particularly in antiparasitic agents, where it can be bioreduced to generate cytotoxic reactive nitrogen species.[7]
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of 7-methyl-4-nitro-1H-indazole and its isomers.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (7-methyl-4-nitro-1H-indazole and its isomers) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the potential mechanisms of action and the experimental approach, the following diagrams have been generated using Graphviz.
Caption: Simplified diagram of the VEGFR signaling pathway, a potential target for methyl-nitro-indazole derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of methyl-nitro-indazole isomers.
Concluding Remarks and Future Directions
The indazole scaffold, particularly when substituted with methyl and nitro groups, holds significant promise for the development of novel therapeutic agents. While direct comparative data for 7-methyl-4-nitro-1H-indazole and its isomers is currently limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and anti-inflammatory agents. The position of the nitro group is anticipated to be a key determinant of biological activity and target selectivity.
This guide provides a foundational framework for researchers to embark on the systematic evaluation of these compounds. The detailed experimental protocols and visualized workflows are intended to facilitate a structured approach to elucidating their therapeutic potential. Future studies should focus on the synthesis and direct comparative biological testing of these isomers to establish a clear structure-activity relationship and identify lead compounds for further development.
References
- A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers. (2025). BenchChem.
- 7-Methyl-5-nitro-1H-indazole. PubChem.
- 7-Nitroindazole. PubChem.
- A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). BenchChem.
- Comparative Analysis of 6-Nitro-1H-indazole Derivatives in Antiprolifer
- Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. (2025). BenchChem.
- Brezden, C. B., & Wouters, B. G. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical pharmacology, 56(7), 923–929.
- Benchmarking the Efficacy of 3-Iodo-6-methyl-5-nitro-1H-indazole-Based Compounds in Oncology Research. (2025). BenchChem.
- A Comparative Analysis of Structure-Activity Relationships in 5-Nitroindazole Deriv
- Castillo, E., et al. (2021). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 26(20), 6248.
- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science, 12(4), 133-139.
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4946.
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of the Iranian Chemical Society, 18(11), 2969-2981.
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). The Open Medicinal Chemistry Journal, 14, 45-51.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(8), 915-937.
- Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
- Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society, 18(11), 2969-2981.
- Al-Soud, Y. A., et al. (2021).
- Nadin, A., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(3), 1165-1181.
- Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 45-51.
- Anticancer activity of indazole compounds.
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A Comparative Analysis of 7-Methyl-4-Nitro-1H-Indazole with the Known Kinase Inhibitor Axitinib: A Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the comparative analysis of a novel compound, 7-methyl-4-nitro-1H-indazole, against the clinically approved multi-target tyrosine kinase inhibitor, axitinib. While axitinib's profile is well-documented, 7-methyl-4-nitro-1H-indazole represents a promising, yet uncharacterized, entity within the indazole class of compounds, a scaffold known to be a fertile ground for the development of potent kinase inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to the preclinical evaluation of this novel compound. We will delve into the rationale for this comparison, propose a suite of robust experimental protocols, and provide the necessary tools for data interpretation, thereby enabling a thorough assessment of 7-methyl-4-nitro-1H-indazole's potential as a therapeutic agent.
Introduction to the Contenders: A Tale of the Known and the Novel
Axitinib: The Established Benchmark
Axitinib, marketed as Inlyta®, is a potent and selective second-generation tyrosine kinase inhibitor.[1] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting these receptors, axitinib effectively chokes off the blood supply to cancerous tissues. Its clinical efficacy is well-established, particularly in the treatment of advanced renal cell carcinoma. The indazole core of axitinib is a key structural feature contributing to its potent inhibitory activity.
7-Methyl-4-Nitro-1H-Indazole: The Untapped Potential
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1][2] The specific compound, 7-methyl-4-nitro-1H-indazole, remains largely unexplored in the context of kinase inhibition. However, the presence of the nitro group at the 4-position and the methyl group at the 7-position on the indazole ring presents an intriguing chemical space for potential interactions with the ATP-binding pocket of various kinases. For instance, 4-substituted indazoles have been identified as inhibitors of neuronal nitric oxide synthase[3], and various other substituted indazoles have shown inhibitory activity against kinases such as Akt and GSK-3.[1][4] This precedent provides a strong rationale for investigating the kinase inhibitory potential of 7-methyl-4-nitro-1H-indazole.
At a Glance: A Comparative Overview
To initiate our comparative analysis, the following table summarizes the known properties of axitinib and outlines the key parameters to be determined for 7-methyl-4-nitro-1H-indazole.
| Feature | Axitinib | 7-Methyl-4-Nitro-1H-Indazole |
| Chemical Structure | ||
| Molecular Formula | C22H18N4OS | C8H7N3O2 |
| Primary Kinase Targets | VEGFR-1, VEGFR-2, VEGFR-3 | To be determined |
| Mechanism of Action | Inhibition of angiogenesis through VEGFR blockade | To be determined |
| Known IC50 (VEGFR-2) | ~0.2 nM | To be determined |
| Cellular Potency (e.g., HUVEC proliferation) | Sub-nanomolar range | To be determined |
| Clinical Applications | Advanced Renal Cell Carcinoma | Not applicable |
Proposed Experimental Workflow for Comparative Analysis
To objectively assess the potential of 7-methyl-4-nitro-1H-indazole as a kinase inhibitor relative to axitinib, a multi-pronged experimental approach is essential. The following workflow is designed to provide a comprehensive preclinical evaluation.
Figure 1: Proposed experimental workflow for the comparative analysis of kinase inhibitors.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)
This biochemical assay will directly measure the ability of 7-methyl-4-nitro-1H-indazole to inhibit the enzymatic activity of a key target kinase, VEGFR-2, in comparison to axitinib.
Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate using ATP. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
7-methyl-4-nitro-1H-indazole and Axitinib (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of 7-methyl-4-nitro-1H-indazole and axitinib in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Kinase Addition: Add 2.5 µL of VEGFR-2 kinase solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Proliferation Assay (HUVEC)
This assay will assess the cytostatic or cytotoxic effects of 7-methyl-4-nitro-1H-indazole on a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are dependent on VEGFR signaling for proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
7-methyl-4-nitro-1H-indazole and Axitinib (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 7-methyl-4-nitro-1H-indazole and axitinib. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) by fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol will investigate the on-target effect of 7-methyl-4-nitro-1H-indazole in a cellular context by examining the phosphorylation status of key downstream signaling proteins in the VEGFR pathway, such as Akt and ERK.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Phospho-specific antibodies can be used to determine the activation state of signaling proteins.
Materials:
-
HUVECs or a cancer cell line with active VEGFR signaling
-
7-methyl-4-nitro-1H-indazole and Axitinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture HUVECs to 70-80% confluency and then treat with various concentrations of 7-methyl-4-nitro-1H-indazole and axitinib for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) to confirm equal loading.
Visualizing the Mechanism: The VEGFR Signaling Pathway
Understanding the signaling cascade targeted by these inhibitors is crucial for interpreting the experimental results. The following diagram illustrates a simplified VEGFR-2 signaling pathway and the potential points of inhibition.
Figure 2: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide provides a robust and scientifically rigorous framework for the initial preclinical evaluation of 7-methyl-4-nitro-1H-indazole as a potential kinase inhibitor, using the well-characterized drug axitinib as a benchmark. The proposed experimental workflow, from biochemical assays to cellular and molecular analyses, will generate the critical data needed to ascertain its potency, selectivity, and mechanism of action. Should 7-methyl-4-nitro-1H-indazole demonstrate promising activity in these initial studies, further investigations, including broader kinase profiling, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological assessments, will be warranted to fully elucidate its therapeutic potential. The indazole scaffold continues to be a source of innovative therapeutics, and a systematic evaluation of novel derivatives like 7-methyl-4-nitro-1H-indazole is a crucial step in the ongoing quest for more effective and targeted cancer therapies.
References
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5][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European journal of medicinal chemistry, 221, 113535.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 7-Methyl-4-Nitro-1H-Indazole
For researchers engaged in the synthesis of novel chemical entities, particularly within drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as 7-methyl-4-nitro-1H-indazole, are of significant interest.[1] However, synthetic routes can often yield a mixture of positional isomers, making rigorous structural elucidation paramount. This guide provides an in-depth, comparative framework for confirming the structure of synthesized 7-methyl-4-nitro-1H-indazole, focusing on the synergistic use of modern spectroscopic techniques. We will explore the "why" behind experimental choices and compare the expected data for our target molecule with that of a potential isomeric impurity, 4-methyl-7-nitro-1H-indazole, to provide a clear path for structural validation.
The Challenge: Isomeric Differentiation
The synthesis of substituted indazoles can lead to various isomers depending on the starting materials and reaction conditions.[2][3] For our target compound, 7-methyl-4-nitro-1H-indazole, a plausible and challenging isomeric byproduct to differentiate is 4-methyl-7-nitro-1H-indazole. Their identical molecular formula (C₈H₇N₃O₂) and mass make them indistinguishable by standard mass spectrometry alone, necessitating a multi-pronged spectroscopic approach.
Caption: Target molecule and a potential structural isomer.
¹H NMR Spectroscopy: The First Line of Inquiry
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. The chemical shifts, integration, and coupling patterns of the aromatic protons are highly diagnostic for distinguishing between our target and its isomer.
Causality Behind Expected Spectra
-
7-Methyl-4-Nitro-1H-Indazole (Target): We expect three distinct signals in the aromatic region corresponding to H-3, H-5, and H-6. The powerful electron-withdrawing nitro group at C-4 will significantly deshield the adjacent protons (H-3 and H-5), shifting them downfield. The methyl group at C-7 is a weak electron-donating group and will have a lesser shielding effect. The H-5 and H-6 protons will appear as a coupled system (likely doublets or doublet of doublets). The proton at C-3 often appears as a singlet or a narrowly split signal. The methyl protons will appear as a singlet in the aliphatic region.
-
4-Methyl-7-Nitro-1H-Indazole (Isomer): In this isomer, the nitro group at C-7 will deshield the adjacent H-6 proton. The methyl group at C-4 will shield the adjacent H-3 and H-5 protons. This will result in a different chemical shift and coupling pattern for the aromatic protons compared to the target molecule.
Comparative ¹H NMR Data
| Proton | Expected δ (ppm) for 7-Methyl-4-Nitro-1H-Indazole | Expected δ (ppm) for 4-Methyl-7-Nitro-1H-Indazole | Key Differentiator |
| N-H | ~13.0-14.0 (broad s) | ~13.0-14.0 (broad s) | Position is not a primary differentiator. |
| H-3 | ~8.5-8.7 (s) | ~8.0-8.2 (s) | Significantly more downfield in the target due to proximity to the nitro group. |
| H-5 | ~8.2-8.4 (d) | ~7.3-7.5 (d) | Downfield shift in the target due to the adjacent nitro group. |
| H-6 | ~7.4-7.6 (t) | ~7.8-8.0 (d) | More downfield in the isomer due to proximity to the nitro group. |
| -CH₃ | ~2.6-2.8 (s) | ~2.5-2.7 (s) | Minor chemical shift difference, not a primary differentiator. |
Note: Expected chemical shifts are estimated based on substituent effects on the indazole ring system. Actual values may vary depending on the solvent and experimental conditions.[4][5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for indazoles as it helps in observing the N-H proton.[4]
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[6][7]
-
Standard Parameters: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making this technique excellent for confirming the substitution pattern.
Causality Behind Expected Spectra
The positions of the electron-withdrawing nitro group and the electron-donating methyl group will cause characteristic shifts in the ¹³C NMR spectrum.
-
C-4 (Target): The carbon atom directly attached to the nitro group will be significantly deshielded (shifted downfield).
-
C-7 (Target): The carbon bearing the methyl group will be shielded (shifted upfield) compared to an unsubstituted carbon.
-
C-4 (Isomer): This carbon, now attached to a methyl group, will be shielded.
-
C-7 (Isomer): This carbon, now attached to the nitro group, will be deshielded.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to definitively assign the CH, and CH₃ carbons, further validating the assignments.
Comparative ¹³C NMR Data
| Carbon | Expected δ (ppm) for 7-Methyl-4-Nitro-1H-Indazole | Expected δ (ppm) for 4-Methyl-7-Nitro-1H-Indazole | Key Differentiator |
| C-3 | ~135-138 | ~133-136 | Subtle difference. |
| C-3a | ~120-123 | ~122-125 | Subtle difference. |
| C-4 | ~148-152 | ~130-134 | Major differentiator. Highly downfield in the target due to the nitro group. |
| C-5 | ~118-121 | ~125-128 | More upfield in the target. |
| C-6 | ~128-131 | ~115-118 | More downfield in the target. |
| C-7 | ~125-128 | ~145-149 | Major differentiator. Highly downfield in the isomer due to the nitro group. |
| C-7a | ~140-143 | ~138-141 | Subtle difference. |
| -CH₃ | ~15-18 | ~20-23 | Subtle difference. |
Note: Expected chemical shifts are estimated and should be confirmed with 2D NMR techniques like HSQC and HMBC for unambiguous assignment.[8]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at 100 MHz or higher.[9]
-
Standard Parameters: A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
DEPT Experiments: Run DEPT-90 (shows only CH signals) and DEPT-135 (shows CH and CH₃ as positive signals, and CH₂ as negative signals) experiments to aid in assignments.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For 7-methyl-4-nitro-1H-indazole, the most characteristic vibrations will be from the N-H, C-H, and the nitro group (N=O) bonds.[10]
Causality Behind Expected Spectra
The vibrational frequencies of bonds are determined by the bond strength and the masses of the connected atoms.
-
N-H Stretch: A broad absorption is expected in the 3100-3500 cm⁻¹ region, characteristic of the N-H bond in the indazole ring.
-
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.[11]
-
Nitro Group (N=O) Stretches: This is a highly diagnostic feature. The nitro group will exhibit two strong and sharp absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[12]
While IR is excellent for confirming the presence of these groups, it is generally not sufficient on its own to differentiate between positional isomers, as both the target and the isomer contain the same functional groups. However, it serves as a crucial validation step.
Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |
| N-H | Stretch | 3100 - 3500 | Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Sharp, medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Sharp, medium |
| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong, sharp |
| NO₂ | Symmetric Stretch | 1340 - 1380 | Strong, sharp |
| C=C / C=N | Ring Stretches | 1450 - 1600 | Medium to strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory, which is the most common modern method.[5] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Place the sample (or KBr pellet) in the IR spectrometer.
-
Standard Parameters: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹, with a sufficient number of co-added scans (e.g., 16) for a good quality spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is essential for determining the molecular weight of the synthesized compound and, with high-resolution instruments, its elemental composition.
Causality Behind Expected Spectra
-
Molecular Ion (M⁺): For 7-methyl-4-nitro-1H-indazole (C₈H₇N₃O₂), the monoisotopic mass is 177.0538 g/mol . A low-resolution mass spectrometer will show a molecular ion peak at m/z = 177.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for formula confirmation. An HRMS experiment should yield a mass measurement within a few parts per million (ppm) of the calculated exact mass, confirming the elemental formula C₈H₇N₃O₂.[13]
-
Fragmentation Pattern: Under Electron Ionization (EI), the molecule will fragment in a characteristic way. Expected fragments include the loss of the nitro group [M-NO₂]⁺ at m/z 131, and potentially the loss of HCN from the pyrazole ring.[14] While the fragmentation pattern can provide structural clues, it may not be sufficient to reliably distinguish between the 7-methyl-4-nitro and 4-methyl-7-nitro isomers.
Key Mass Spectrometry Data
| Technique | Expected m/z | Information Provided |
| Low-Resolution MS (EI/ESI) | 177 [M]⁺ or 178 [M+H]⁺ | Confirms molecular weight. |
| High-Resolution MS (HRMS) | 177.0538 (for C₈H₇N₃O₂) | Confirms elemental composition. |
| MS/MS Fragmentation | e.g., 131 [M-NO₂]⁺ | Provides structural information. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition (HRMS): Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via a suitable ionization source, such as Electrospray Ionization (ESI).
-
Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ in positive ion mode) and compare it to the theoretical mass calculated for the formula C₈H₇N₃O₂.
Workflow for Structural Confirmation
The logical flow of experiments is critical for an efficient and definitive structural confirmation.
Caption: Experimental workflow for structural elucidation.
Conclusion
Confirming the structure of a synthesized molecule like 7-methyl-4-nitro-1H-indazole is a process of accumulating corroborating evidence from multiple, independent techniques. While IR and MS are vital for confirming the presence of the correct functional groups and molecular formula, they are insufficient for distinguishing between subtle positional isomers. The definitive evidence lies in the detailed analysis of ¹H and ¹³C NMR spectra. The distinct chemical shifts and coupling patterns induced by the specific placement of the methyl and nitro groups provide a unique fingerprint for the target molecule, allowing for its confident differentiation from potential isomers like 4-methyl-7-nitro-1H-indazole. By following the systematic workflow outlined in this guide, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.
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Assessing the Off-Target Profile of 7-Methyl-4-Nitro-1H-Indazole: A Comparative Guide for Preclinical Research
For researchers and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is paved with rigorous validation. A critical and often challenging aspect of this process is the comprehensive assessment of off-target effects. This guide provides an in-depth technical comparison of methodologies to evaluate the selectivity of 7-methyl-4-nitro-1H-indazole, a compound of interest within the nitroindazole class of nitric oxide synthase (NOS) inhibitors. By synthesizing established protocols with expert insights, this document serves as a practical framework for designing and interpreting studies that probe the off-target interaction landscape of this and similar molecules.
Introduction: The Significance of Selectivity for Nitroindazole-Based Compounds
7-methyl-4-nitro-1H-indazole belongs to a class of compounds known for their inhibitory activity against nitric oxide synthases (NOS), enzymes that catalyze the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes. The three primary isoforms of NOS are neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in a range of pathologies, from neurodegenerative diseases to inflammatory disorders and cancer, making selective NOS inhibition a compelling therapeutic strategy.
The selectivity of a NOS inhibitor is paramount. While inhibition of nNOS is often the desired therapeutic action for neurological conditions, off-target inhibition of eNOS can lead to cardiovascular side effects, and modulation of iNOS can impact the immune response. Furthermore, interactions with entirely different protein families, such as kinases, can lead to unforeseen toxicities or polypharmacological effects. Therefore, a thorough understanding of a compound's off-target profile is not merely a regulatory requirement but a fundamental aspect of preclinical safety and efficacy assessment.
This guide will compare and contrast key experimental approaches for assessing the off-target effects of 7-methyl-4-nitro-1H-indazole, providing both the "how" and the "why" behind each method. We will also draw comparisons with other known NOS inhibitors to provide context for interpreting the experimental data.
On-Target versus Off-Target Profile within the NOS Family
The first step in characterizing the selectivity of 7-methyl-4-nitro-1H-indazole is to determine its inhibitory potency against the three NOS isoforms. This is typically achieved through in vitro enzyme activity assays.
Comparative Inhibitory Activity of Reference NOS Inhibitors
To establish a benchmark for comparison, the following table summarizes the inhibitory activity of well-characterized NOS inhibitors. While specific data for 7-methyl-4-nitro-1H-indazole is not widely available in public literature, the data for the closely related 7-Nitroindazole (7-NI) provides a valuable reference point.
| Inhibitor | nNOS IC₅₀/Kᵢ | eNOS IC₅₀/Kᵢ | iNOS IC₅₀/Kᵢ | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| 7-Nitroindazole (7-NI) | IC₅₀: 0.71 µM (rat)[1] | IC₅₀: 0.78 µM (bovine)[1] | IC₅₀: 5.8 µM (rat)[1] | ~1.1 | ~8.2 |
| 3-Bromo-7-Nitroindazole | IC₅₀: 0.17 µM[2] | IC₅₀: 0.86 µM[2] | IC₅₀: 0.29 µM[2] | 5.1 | 1.7 |
| L-NAME (Non-selective) | Kᵢ: 13 nM (bovine) | Kᵢ: 22.9 µM (human) | Kᵢ: 1.54 µM (mouse) | N/A | N/A |
| TRIM (nNOS selective) | Kᵢ: 7.2 µM | Kᵢ: 290 µM | Kᵢ: 110 µM | ~40 | ~15 |
Note: The species from which the enzyme was derived can influence the IC₅₀/Kᵢ values.
This data highlights the varying degrees of selectivity among different NOS inhibitors. A truly selective nNOS inhibitor would exhibit a significantly higher IC₅₀ or Kᵢ value for eNOS and iNOS compared to nNOS.
Probing the Broader Off-Target Landscape: Essential Methodologies
Beyond the NOS family, it is crucial to investigate the potential for 7-methyl-4-nitro-1H-indazole to interact with other protein targets. The following sections detail two gold-standard methodologies for broad off-target screening.
Kinase Selectivity Profiling
Given that the indazole scaffold is present in numerous kinase inhibitors, assessing the interaction of 7-methyl-4-nitro-1H-indazole with the human kinome is a critical step. Off-target kinase inhibition can lead to a variety of unintended cellular effects.
Detailed Protocol: Radiometric Kinase Activity Assay
-
Plate Preparation: Dispense 2.5 µL of a 4x concentrated solution of 7-methyl-4-nitro-1H-indazole in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 0.1% β-mercaptoethanol) into a 96-well plate. For IC₅₀ determination, perform serial dilutions.
-
Enzyme and Substrate Addition: Add 5 µL of a 2x kinase/substrate mixture containing the specific kinase of interest and its corresponding substrate to each well.
-
Initiation of Reaction: Add 2.5 µL of a 4x ATP solution (containing [γ-³³P]ATP) to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for each specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 5 µL of 3% phosphoric acid.
-
Substrate Capture: Spot 10 µL of the reaction mixture onto a P30 filtermat.
-
Washing: Wash the filtermat three times for 5 minutes in 75 mM phosphoric acid and once in methanol.
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity for each concentration of the test compound and determine the IC₅₀ values for any significant inhibition.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to assess target engagement in a cellular context.[3] It relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This technique can be used to confirm on-target engagement and to identify novel off-targets in an unbiased, proteome-wide manner.
Detailed Protocol: Western Blot-based CETSA®
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with 7-methyl-4-nitro-1H-indazole at the desired concentration or with vehicle (DMSO) for 1 hour at 37°C.
-
Harvesting and Resuspension: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Aliquoting and Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for SDS-PAGE: Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target of interest (e.g., nNOS).
-
Detection and Analysis: Use a suitable secondary antibody and chemiluminescent substrate for detection. Quantify the band intensities and plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Data Interpretation and Comparative Analysis
The data generated from these assays will provide a comprehensive off-target profile for 7-methyl-4-nitro-1H-indazole.
-
NOS Isoform Selectivity: The ratio of IC₅₀ values for eNOS/nNOS and iNOS/nNOS will quantify the selectivity within the target family. A higher ratio indicates greater selectivity for nNOS.
-
Kinome-wide Selectivity: The results from the kinase panel screen will identify any off-target kinase interactions. This data can be visualized using a kinome tree map to provide a global view of selectivity. The "selectivity score" or "Gini coefficient" can be calculated to quantify the degree of selectivity. A score closer to 1 indicates higher selectivity.
-
Cellular Target Engagement: CETSA® data will confirm target engagement in a physiological context. A significant thermal shift for nNOS would validate its on-target activity. The absence of shifts for other proteins would suggest high selectivity in the cellular environment. A proteome-wide CETSA® experiment (using mass spectrometry) could uncover previously unknown off-targets.
By comparing the off-target profile of 7-methyl-4-nitro-1H-indazole to that of other NOS inhibitors, researchers can make a more informed assessment of its potential therapeutic window and liabilities. For instance, if 7-methyl-4-nitro-1H-indazole demonstrates superior nNOS selectivity over 7-NI and lacks the significant off-target kinase activities seen with some other indazole-based compounds, it would represent a more promising candidate for further development.
Conclusion and Future Directions
The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery. For a compound like 7-methyl-4-nitro-1H-indazole, a multi-pronged approach is essential. This guide has outlined a logical and experimentally robust strategy, starting with on-target family selectivity and expanding to a broad, unbiased screen of the kinome and the cellular proteome.
The experimental protocols provided herein are intended to be a starting point, and optimization will likely be required for specific experimental conditions. The ultimate goal is to build a comprehensive selectivity profile that enables a data-driven evaluation of the compound's therapeutic potential and guides its progression through the drug development pipeline. The integration of these in vitro and cellular assays provides a powerful framework for de-risking novel chemical entities and increasing the probability of success in developing safe and effective medicines.
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A Researcher's Guide to Determining the Kinase Selectivity Profile of 7-Methyl-4-Nitro-1H-Indazole
Introduction: The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] However, the high degree of structural conservation across the kinome, especially within the ATP-binding site, presents a significant challenge: achieving inhibitor selectivity.[3][4] A non-selective kinase inhibitor can lead to off-target effects and toxicity, complicating clinical development and patient outcomes.[2][3] Therefore, accurately determining the selectivity profile of a novel compound is a cornerstone of modern drug discovery.[5][6]
This guide provides a comprehensive, in-depth framework for determining the kinase selectivity profile of a novel investigational compound, 7-methyl-4-nitro-1H-indazole . As this is a compound with no established kinase activity, we will proceed as a de novo investigation, outlining the strategic decisions, experimental protocols, and data interpretation required to build a complete selectivity profile from the ground up. This process is essential for characterizing its therapeutic potential and identifying any potential liabilities.
Part 1: Strategic Experimental Design
The primary objective is to assess the inhibitory activity of 7-methyl-4-nitro-1H-indazole across a broad representation of the human kinome. This initial screen provides a bird's-eye view of the compound's interaction landscape, identifying both intended targets and unforeseen off-targets.
Choosing the Right Assay Platform
Several robust biochemical assay formats are available to quantify kinase activity.[7][8] The choice of platform is a critical decision based on factors like sensitivity, throughput, cost, and the specific information required.
-
Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P- or ³³P-ATP) to a substrate.[7][9] They are highly sensitive and less prone to compound interference but involve handling radioactive materials.[7][9]
-
Fluorescence-Based Assays: These methods, including TR-FRET and Fluorescence Polarization (FP), use fluorescently labeled reagents to monitor the kinase reaction.[8][10] They offer high throughput and sensitivity.
-
Luminescence-Based Assays: Platforms like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11][12][13] The luminescent signal positively correlates with kinase activity, offering high sensitivity and a large dynamic range, making it suitable for a wide variety of kinases, including those with low activity.[11][13][14]
For this guide, we will detail the protocol for the ADP-Glo™ Kinase Assay due to its widespread use, high sensitivity, and applicability to a broad range of kinases and ATP concentrations.[11][14]
Selecting the Kinase Panel
The initial screen should be performed against a large, diverse panel of kinases to gain a comprehensive understanding of selectivity.[6][15] Many specialized contract research organizations (CROs) such as Reaction Biology and Eurofins Discovery offer screening services against panels of hundreds of kinases, representing all major families of the human kinome.[15]
A typical strategy involves a two-tiered approach:[15]
-
Primary Screen: Test the compound at a single, high concentration (e.g., 10 µM) against a broad kinase panel (>300 kinases). This efficiently identifies initial "hits."
-
Dose-Response Confirmation: For any kinases showing significant inhibition (e.g., >70%) in the primary screen, a follow-up assay is performed with a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[15]
Figure 2. Workflow for IC50 value determination from raw assay data.
Visualizing and Quantifying Selectivity
The selectivity profile is best represented in a table summarizing the IC₅₀ values for all inhibited kinases.
Table 1: Hypothetical Kinase Selectivity Profile for 7-methyl-4-nitro-1H-indazole
| Kinase Family | Kinase Target | IC₅₀ (nM) |
|---|---|---|
| Tyrosine Kinase | ABL1 | >10,000 |
| SRC | 8,500 | |
| EGFR | >10,000 | |
| VEGFR2 | 45 | |
| RET | 150 | |
| Ser/Thr Kinase | AKT1 | >10,000 |
| CDK2 | >10,000 | |
| PKA | 95 | |
| PKCα | 2,100 | |
| BRAF | >10,000 |
| ... (additional kinases) | ... | ... |
To provide a quantitative measure of selectivity, a Selectivity Score (S-score) can be calculated. For example, S(10) is the number of kinases inhibited by more than a certain threshold (e.g., 50%) at a 10 µM concentration, divided by the total number of kinases tested. [15][16]A lower S-score indicates higher selectivity. [16] S(10µM) = (Number of kinases with >50% inhibition at 10µM) / (Total number of kinases tested)
Part 4: Comparative Analysis and Next Steps
The hypothetical data in Table 1 suggests that 7-methyl-4-nitro-1H-indazole is a potent inhibitor of VEGFR2 and PKA, with weaker activity against RET and PKCα, and minimal activity against a range of other kinases. This profile would classify it as a multi-targeted inhibitor , rather than a highly selective one.
Comparison to Other Inhibitors:
-
Staurosporine: This natural product is a notoriously promiscuous inhibitor, potently targeting the vast majority of kinases. [17][18][19]Our hypothetical compound is significantly more selective than staurosporine.
-
Vandetanib: An approved drug that targets VEGFR2, EGFR, and RET. [20][21][22][23]Our compound shares VEGFR2 and RET as targets but appears to lack EGFR activity, instead inhibiting PKA. This different off-target profile could lead to a distinct therapeutic window and side-effect profile.
Conclusion and Future Directions: The initial biochemical selectivity profile is a critical first step. It provides a detailed map of a compound's interactions across the kinome, guiding its future development. Based on this hypothetical profile, 7-methyl-4-nitro-1H-indazole could be investigated for diseases where dual inhibition of VEGFR2 and PKA might be beneficial. The next logical steps in its preclinical evaluation would include:
-
Cell-based Assays: Confirming on-target engagement and functional inhibition of VEGFR2 and PKA signaling pathways in relevant cancer cell lines.
-
Further Selectivity Profiling: Testing against a broader panel or using alternative assay formats (e.g., competitive binding assays) to confirm the initial findings. [16]3. Structural Biology: Obtaining co-crystal structures of the compound bound to its primary targets to understand the molecular basis of its potency and guide further optimization for improved selectivity. [4] By following this rigorous, evidence-based approach, researchers can build a comprehensive and reliable understanding of a compound's kinase selectivity, a crucial dataset for advancing novel therapeutics from the bench to the clinic.
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Johnson, T. W., & Lee, J. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS chemical biology, 11(11), 2933–2936. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 7-Methyl-4-Nitro-1H-Indazole
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical framework for evaluating the target selectivity of the novel compound, 7-methyl-4-nitro-1H-indazole. By leveraging established methodologies and drawing comparisons with the well-characterized neuronal nitric oxide synthase (nNOS) inhibitor, 7-nitro-1H-indazole, we outline a comprehensive strategy for elucidating its cross-reactivity profile.
Introduction: The Significance of Selectivity
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of inhibitors for a diverse range of enzymes, particularly protein kinases.[1][2] A well-known example is 7-nitro-1H-indazole (7-NI), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1).[3][4][5] It is widely used in pharmacological research to probe the roles of NO in neurotransmission and neuropathological conditions.[3][6] While often described as selective in vivo, in vitro data reveals that 7-NI can inhibit other NOS isoforms, including endothelial NOS (eNOS) and inducible NOS (iNOS), albeit at different concentrations.[7]
This guide focuses on a novel analog, 7-methyl-4-nitro-1H-indazole. The introduction of a methyl group at the 7-position and the shift of the nitro group to the 4-position may significantly alter the compound's binding affinity and selectivity profile. A thorough investigation of its cross-reactivity is therefore not merely a characterization step but a critical component of its preclinical evaluation. Understanding the selectivity profile is paramount for predicting therapeutic efficacy, anticipating potential off-target side effects, and guiding future lead optimization efforts.
This document will detail a logical, two-tiered experimental approach:
-
Tier 1: In Vitro Biochemical Screening against the primary target family (NOS isoforms) and a rationally selected panel of potential off-target kinases.
-
Tier 2: Cellular Target Engagement Assays to confirm interactions within a physiological context and assess the compound's effective selectivity in a complex biological system.
Tier 1: In Vitro Biochemical Selectivity Profiling
The initial step is to quantify the compound's inhibitory activity against a panel of purified enzymes. This provides a direct measure of interaction and a clean comparison of potency.
Rationale for Target Selection
A robust cross-reactivity panel for 7-methyl-4-nitro-1H-indazole should include:
-
Primary Target Homologs: The three main isoforms of Nitric Oxide Synthase (nNOS, eNOS, iNOS) are the most critical initial targets, given the known activity of the parent compound, 7-nitro-1H-indazole.[7]
-
Common Indazole-Regulated Kinases: The indazole core is prevalent in numerous kinase inhibitors.[1][2] A representative panel should be selected based on published data for indazole-based drugs. This could include receptor tyrosine kinases like VEGFR and FGFR, and serine/threonine kinases involved in cell cycle regulation, such as PLK4 and Aurora kinases.[1][8][9][10]
Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Reagent Method)
This colorimetric assay measures nitrite, a stable and oxidized product of nitric oxide (NO), providing an indirect but reliable measure of NOS activity.[6][11]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol). Prepare stock solutions of L-arginine (substrate), NADPH (cofactor), and calmodulin in the assay buffer. Prepare a 10 mM stock solution of 7-methyl-4-nitro-1H-indazole and 7-nitro-1H-indazole (reference compound) in DMSO.
-
Master Mix Formulation: Create a master mix containing L-arginine, NADPH, and calmodulin at 2x the final desired concentration.
-
Compound Plating: In a 96-well microplate, perform a serial dilution of the test compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM). Include wells for a vehicle control (DMSO only) and a positive inhibitor control.
-
Reaction Initiation: Add the master mix to all wells. Add purified recombinant nNOS, eNOS, or iNOS enzyme to each well to initiate the reaction. The final reaction volume should be uniform (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range for the vehicle control.
-
Reaction Termination & Color Development: Stop the reaction. Add Griess Reagent A followed by Griess Reagent B to each well, incubating for 10 minutes at room temperature after each addition, protected from light.[6]
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a nitrite standard curve to convert absorbance values to nitrite concentrations. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.
Visualization: In Vitro Screening Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: CETSA Thermal Shift Summary
The results from CETSA experiments can be summarized to highlight the magnitude of the thermal shift observed for potential targets.
| Target Protein | Cell Line | Compound Concentration (µM) | Observed Thermal Shift (ΔTm, °C) | Interpretation |
| nNOS | SH-SY5Y | 10 | e.g., +4.5°C | Strong Target Engagement |
| eNOS | HUVEC | 10 | e.g., +1.2°C | Weak/No Engagement |
| FGFR1 | MCF-7 | 10 | e.g., +0.5°C | No Significant Engagement |
| ...other potential off-targets | Relevant Cell Line | 10 | Experimental Value | Interpretation |
Interpretation and Conclusion
-
Biochemical Selectivity: The ratio of IC50 values from the in vitro panel provides a quantitative measure of selectivity. For instance, a >100-fold higher IC50 for eNOS/iNOS compared to nNOS would suggest high biochemical selectivity within the NOS family. Similarly, high IC50 values against the kinase panel would indicate a low propensity for off-target kinase inhibition.
-
Cellular Target Engagement: A significant thermal shift in CETSA experiments confirms that the compound reaches and binds to its intended target(s) in a cellular environment. The absence of a shift for potential off-targets identified in the biochemical screen provides strong evidence against their physiological relevance.
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A Comparative Guide to the Synthesis and Biological Evaluation of Novel 7-Methyl-4-nitro-1H-indazole Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Rationale for Targeting the 7-Methyl-4-nitro-1H-indazole Scaffold
The indazole nucleus is a well-established pharmacophore in numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1] The 7-methyl-4-nitro-1H-indazole scaffold offers several strategic advantages for drug design:
-
The Indazole Core: Provides a rigid bicyclic system that can effectively position substituents for optimal interaction with biological targets. The N1 and N2 positions of the pyrazole ring offer sites for substitution to modulate physicochemical properties and target engagement.
-
The 4-Nitro Group: This strong electron-withdrawing group can participate in hydrogen bonding and other polar interactions within a protein's active site. It can also influence the overall electronic properties of the aromatic system.
-
The 7-Methyl Group: This substituent can provide beneficial steric interactions, enhance metabolic stability, and improve lipophilicity, which can positively impact cell permeability and pharmacokinetic profiles.[2]
Our investigation focuses on the potential of these analogs as inhibitors of key protein kinases involved in cancer cell proliferation and survival, a common therapeutic application for indazole-based compounds.[3]
Comparative Synthesis of 7-Methyl-4-nitro-1H-indazole Analogs
A versatile and efficient synthetic route is crucial for generating a library of analogs for biological screening. The following multi-step synthesis was designed for its robustness and amenability to diversification at the N1 position of the indazole core.
The synthesis commences with the commercially available 2-bromo-3-methyl-6-nitrotoluene. This starting material undergoes a nucleophilic aromatic substitution (SNAr) reaction with hydrazine, followed by cyclization to form the core 7-methyl-4-nitro-1H-indazole scaffold. Subsequent N-alkylation or N-arylation at the N1 position with various electrophiles yields the final target analogs.
Caption: Synthetic workflow for novel 7-methyl-4-nitro-1H-indazole analogs.
-
Step 1: Synthesis of 7-Methyl-4-nitro-1H-indazole. To a solution of 2-bromo-3-methyl-6-nitrotoluene (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq). Reflux the mixture for 12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is filtered, washed with water, and dried under vacuum to afford 7-methyl-4-nitro-1H-indazole.
-
Step 2: N-Benzylation. To a solution of 7-methyl-4-nitro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes at the same temperature. Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-benzyl-7-methyl-4-nitro-1H-indazole.
Comparative Biological Evaluation
The synthesized analogs were evaluated for their in vitro anticancer activity against the human breast cancer cell line MDA-MB-231 and for their inhibitory activity against a key oncogenic kinase, such as a hypothetical "Cancer-Associated Kinase 1" (CAK1). The indazole scaffold is known to be a core component of various kinase inhibitors.[3][4]
The antiproliferative activity of the novel analogs was assessed using the MTT assay after 72 hours of treatment. Etoposide, a known anticancer agent, was used as a positive control.[5]
Table 1: In Vitro Anticancer Activity of 7-Methyl-4-nitro-1H-indazole Analogs against MDA-MB-231 Cells
| Compound ID | R Group (at N1) | IC50 (µM) |
| Parent | H | > 50 |
| Analog 1 | Methyl | 25.3 |
| Analog 2 | Ethyl | 18.7 |
| Analog 3 | Benzyl | 5.2 |
| Analog 4 | 4-Fluorobenzyl | 2.1 |
| Analog 5 | 4-Methoxybenzyl | 8.9 |
| Etoposide | - | 2.6[5] |
The ability of the analogs to inhibit CAK1 was determined using an in vitro kinase assay. Staurosporine, a broad-spectrum kinase inhibitor, was used as a positive control.
Table 2: In Vitro Kinase Inhibitory Activity of 7-Methyl-4-nitro-1H-indazole Analogs against CAK1
| Compound ID | R Group (at N1) | IC50 (nM) |
| Parent | H | > 10000 |
| Analog 1 | Methyl | 5200 |
| Analog 2 | Ethyl | 3100 |
| Analog 3 | Benzyl | 450 |
| Analog 4 | 4-Fluorobenzyl | 85 |
| Analog 5 | 4-Methoxybenzyl | 620 |
| Staurosporine | - | 15 |
The biological data reveals key SAR insights:
-
N1-Substitution is Crucial: The unsubstituted parent compound is inactive, indicating that substitution at the N1 position is essential for both anticancer and kinase inhibitory activity.
-
Impact of Alkyl vs. Aryl Substitution: Simple alkyl substitutions (Analogs 1 and 2) confer moderate activity. However, the introduction of a benzyl group (Analog 3) significantly enhances potency. This suggests that the aromatic ring of the benzyl group may be involved in beneficial hydrophobic or π-stacking interactions within the kinase active site.
-
Effect of Benzyl Ring Substitution: Substitution on the benzyl ring further modulates activity. The electron-withdrawing fluorine atom at the para-position (Analog 4) leads to the most potent analog in this series. This could be due to favorable polar interactions or by influencing the conformation of the benzyl group. Conversely, the electron-donating methoxy group (Analog 5) results in a slight decrease in activity compared to the unsubstituted benzyl analog.
Detailed Experimental Protocols
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Reaction Setup: Prepare a reaction mixture containing CAK1 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining after the reaction.
-
IC50 Determination: Calculate the IC50 values from the dose-response curves of kinase inhibition.
Mechanistic Insights and Proposed Signaling Pathway
The potent inhibition of CAK1 by the lead analog (Analog 4) suggests its anticancer activity may be mediated through the disruption of the CAK1 signaling pathway, which is hypothetically involved in cell cycle progression and apoptosis evasion.
Caption: Proposed inhibition of the CAK1 signaling pathway by Analog 4.
Conclusion and Future Directions
This guide has detailed a comparative analysis of novel 7-methyl-4-nitro-1H-indazole analogs. The established synthetic route provides a reliable platform for generating diverse derivatives. The biological evaluation has identified a lead compound, 1-(4-fluorobenzyl)-7-methyl-4-nitro-1H-indazole (Analog 4), with potent anticancer and kinase inhibitory activities. The SAR study underscores the importance of N1-substitution, particularly with an electron-deficient benzyl moiety, for achieving high potency.
Future work should focus on:
-
Lead Optimization: Further derivatization of the benzyl ring and exploration of other aromatic and heteroaromatic substituents at the N1 position to improve potency and selectivity.
-
In Vivo Evaluation: Assessing the pharmacokinetic properties and in vivo efficacy of the most promising analogs in animal models of cancer.
-
Target Deconvolution: Confirming the direct inhibition of the proposed kinase target within cancer cells and elucidating the downstream effects on relevant signaling pathways.
By leveraging the insights presented in this guide, researchers can accelerate the development of next-generation indazole-based therapeutics.
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Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
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Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]
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Reddy, G. S., et al. (2019). Anticancer activity of indazole compounds. ResearchGate. Available at: [Link]
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Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed. Available at: [Link]
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The Structure-Activity Relationship of 7-Methyl-4-Nitro-1H-Indazole Derivatives: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] Its unique bicyclic heteroaromatic nature allows for versatile functionalization, leading to the development of drugs targeting a wide array of diseases, from cancer to cardiovascular conditions.[3][4] This guide focuses on a specific, yet underexplored, subset of this family: the 7-methyl-4-nitro-1H-indazole derivatives. While comprehensive structure-activity relationship (SAR) studies on this precise scaffold are not extensively documented in publicly available literature, this guide will synthesize data from closely related analogs to provide a predictive comparison. By examining the influence of the key 7-methyl and 4-nitro substitutions, alongside other modifications, we aim to offer valuable insights for researchers, scientists, and drug development professionals in the rational design of novel therapeutics.
The 7-Methyl-4-Nitro-1H-Indazole Core: A Scaffold of Potential
The indazole core, a fusion of benzene and pyrazole rings, offers a unique electronic and steric profile. The introduction of a nitro group, a strong electron-withdrawing moiety, at the 4-position is anticipated to significantly modulate the electronic properties of the entire ring system. This can influence binding affinities to biological targets and the compound's metabolic stability.[5] The methyl group at the 7-position, while seemingly a minor addition, can have profound effects on activity and selectivity. SAR analyses of other indazole series have shown that substitution at the C7 position can enhance biological activity, for instance in cardiovascular applications, and can be exploited to achieve selectivity in kinase inhibitors.[3][6]
This guide will explore the hypothetical SAR of 7-methyl-4-nitro-1H-indazole derivatives, focusing on their potential as kinase inhibitors, a well-established therapeutic area for indazole-based compounds.[7][8]
Comparative Analysis of Hypothetical Derivatives
To elucidate the SAR of the 7-methyl-4-nitro-1H-indazole scaffold, we propose a hypothetical series of derivatives with modifications at the N1 and C3 positions. The predicted impact of these substitutions on kinase inhibitory activity is summarized in the table below. This predictive analysis is based on established principles of medicinal chemistry and SAR data from related indazole and nitroaromatic compounds.[5][9][10]
| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | Predicted Kinase Inhibitory Potency (IC50) | Rationale for Predicted Activity |
| 1a | H | H | Moderate | The unsubstituted parent scaffold. The 4-nitro group may confer some baseline activity. |
| 1b | Methyl | H | Moderate to High | Small alkyl substitution at N1 can improve metabolic stability and cell permeability. |
| 1c | H | Phenyl | Low | An unsubstituted phenyl at C3 may not provide optimal interactions within a kinase active site without further functionalization. |
| 1d | Methyl | 4-methoxyphenyl | High | The methoxy group can act as a hydrogen bond acceptor, potentially interacting with key residues in the kinase hinge region. |
| 1e | H | 3-aminophenyl | High | The amino group can form crucial hydrogen bonds, a common feature in kinase inhibitors. |
| 1f | Methyl | 3-aminophenyl | Very High | The combination of the N1-methyl for improved pharmacokinetics and the C3-aminophenyl for strong target engagement is predicted to be highly potent. |
| 1g | H | 4-pyridyl | High | The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking interactions of the native ATP. |
| 1h | Methyl | 4-pyridyl | Very High | Similar to 1f, this combination is expected to yield a highly potent inhibitor. |
Deciphering the Structure-Activity Relationship: A Deeper Dive
The predicted SAR trends in the table above are rooted in several key principles:
-
The Role of the 4-Nitro Group: The strong electron-withdrawing nature of the nitro group at the 4-position is expected to lower the pKa of the indazole N1-proton, potentially influencing its hydrogen bonding capabilities. Furthermore, nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, such as those found in solid tumors, which could lead to selective activation of these compounds as anticancer agents.[11]
-
The Influence of the 7-Methyl Group: The methyl group at the 7-position can serve multiple purposes. It can provide a beneficial steric interaction within a specific sub-pocket of a kinase active site, thereby enhancing potency and selectivity.[6] It can also shield the N1 position from certain metabolic enzymes, improving the compound's pharmacokinetic profile.
-
N1-Substitution: Alkylation at the N1 position is a common strategy in indazole-based drug design. Small alkyl groups, such as methyl, can block metabolic N-dealkylation and improve membrane permeability, leading to better oral bioavailability.
-
C3-Substitution: The C3 position of the indazole ring often points towards the solvent-exposed region of a kinase active site. Therefore, introducing substituents with hydrogen bonding potential (e.g., aminophenyl, pyridyl) is a proven strategy for enhancing potency by forming key interactions with the kinase hinge region.[7]
Visualizing the SAR Logic
The following diagram illustrates the key structural features of the 7-methyl-4-nitro-1H-indazole scaffold and the rationale behind the selection of substituents for our hypothetical SAR study.
Caption: Key structural elements of the 7-methyl-4-nitro-1H-indazole scaffold influencing its biological activity.
Experimental Protocols
To empirically validate the predicted SAR, a robust experimental plan is essential. Below are detailed protocols for the synthesis of the proposed derivatives and a representative kinase inhibition assay.
Synthesis of 7-Methyl-4-Nitro-1H-Indazole Derivatives
The synthesis of the target compounds would commence with a suitable starting material, such as 2-bromo-3-methyl-6-nitrotoluene, followed by a series of well-established organic reactions.
Caption: Proposed synthetic workflow for 7-methyl-4-nitro-1H-indazole derivatives.
Step-by-Step Synthesis Protocol (Example for C3-Arylation):
-
Synthesis of 7-Methyl-4-Nitro-1H-Indazole: A plausible route involves the cyclization of a suitably substituted o-toluidine derivative. For instance, starting from 2-amino-3-methyl-6-nitrobenzaldehyde, reaction with hydrazine hydrate would yield the desired core structure.
-
C3-Iodination: The synthesized 7-methyl-4-nitro-1H-indazole can be regioselectively iodinated at the C3 position using N-iodosuccinimide (NIS) in a suitable solvent like DMF.
-
Suzuki Coupling: The resulting 3-iodo-7-methyl-4-nitro-1H-indazole can then be subjected to a Suzuki coupling reaction with a variety of arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) to introduce diverse substituents at the C3 position.[2]
-
Purification: All intermediates and final products should be purified by column chromatography and characterized by NMR and mass spectrometry to confirm their identity and purity.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Kinase Reaction: Set up a reaction mixture containing the kinase of interest, its substrate, ATP, and varying concentrations of the test compounds (the synthesized 7-methyl-4-nitro-1H-indazole derivatives) in a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values for each compound can be calculated by plotting the percentage of kinase inhibition against the compound concentration and fitting the data to a dose-response curve.[8]
Conclusion
While the direct exploration of the structure-activity relationship of 7-methyl-4-nitro-1H-indazole derivatives is in its nascent stages, this guide provides a comprehensive, predictive framework for their potential as therapeutic agents, particularly as kinase inhibitors. By leveraging SAR data from analogous compound series, we have delineated the likely contributions of the key 7-methyl and 4-nitro substituents and proposed a rational path for the design and synthesis of a focused library of derivatives. The provided experimental protocols offer a starting point for the empirical validation of these hypotheses. It is our hope that this guide will stimulate further research into this promising, yet underexplored, area of medicinal chemistry, ultimately leading to the discovery of novel and effective therapeutics.
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Safety Operating Guide
Navigating the Disposal of 7-Methyl-4-nitro-1H-indazole: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks of Nitroaromatics
Given its structure as a nitroindazole derivative, 7-Methyl-4-nitro-1H-indazole should be handled as a hazardous substance. Safety data for similar compounds, such as 6-Nitro-1H-indazole and 7-Nitroindazole, indicate several potential hazards.[1][2][3]
-
Toxicity: Analogous compounds are often toxic if swallowed, harmful if inhaled, and may cause skin and serious eye irritation.[2][4][5][6]
-
Reactivity: Nitroaromatic compounds can be reactive and should be segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent unwanted reactions that could lead to fires or explosions.[7][8]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[9]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within designated, well-ventilated areas.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust particles and splashes.[5] |
| Skin and Body | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of dust or vapors.[4][6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 7-Methyl-4-nitro-1H-indazole is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle to grave" approach to hazardous waste management.[9][10] The following protocol outlines the necessary steps for compliant disposal.
Step 1: Waste Collection and Containerization
-
Select an Appropriate Container: Use a container that is chemically compatible with 7-Methyl-4-nitro-1H-indazole. A high-density polyethylene (HDPE) or glass container is recommended. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[9][11]
-
Label the Container: Proper labeling is critical for safety and regulatory compliance. The label must include:
-
Segregate Waste: Never mix incompatible wastes.[11] 7-Methyl-4-nitro-1H-indazole waste should be collected separately from other chemical waste streams unless compatibility has been verified.
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][14] This area must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: Liquid waste containers must be placed in a secondary containment system, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[11][15]
-
Keep Containers Closed: Waste containers must remain closed except when adding waste.[11][14]
Step 3: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with 7-Methyl-4-nitro-1H-indazole must be collected in a separate, clearly labeled hazardous waste container for solid waste.
-
Empty Containers: Original containers of 7-Methyl-4-nitro-1H-indazole are also considered hazardous waste unless properly decontaminated. To decontaminate, the container must be "triple-rinsed." The first rinse must be collected and disposed of as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult with your institution's Environmental Health and Safety (EHS) department.
Step 4: Arranging for Waste Pickup
Once the waste container is full, or as per your institution's guidelines, arrange for a pickup from your EHS or a licensed hazardous waste disposal company.[11][14] Do not allow hazardous waste to accumulate in the laboratory.[13]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
-
Minor Spills: For small spills, wear appropriate PPE, dampen the material to prevent dust formation, and carefully sweep it up into a designated hazardous waste container.[1][6] Clean the area with a suitable solvent and decontaminating solution.
-
Major Spills: In the event of a large spill, evacuate the area and notify your institution's EHS department immediately.[11]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5][6]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[4][5]
-
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of 7-Methyl-4-nitro-1H-indazole and associated materials.
Caption: Disposal workflow for 7-Methyl-4-nitro-1H-indazole.
Conclusion: A Culture of Safety
The responsible disposal of 7-Methyl-4-nitro-1H-indazole is not merely a procedural task but a cornerstone of a robust safety culture. By treating this compound with the caution it deserves, based on the known hazards of its chemical class, we uphold our commitment to the safety of our colleagues and the preservation of our environment. Always consult your institution's specific waste management plan and EHS department for guidance.[12] Through diligence and adherence to these protocols, we can continue our vital research with the assurance that we are operating safely and responsibly.
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Personal protective equipment for handling 7-Methyl-4-nitro-1H-indazole
A-Z Guide to Safe Handling: 7-Methyl-4-nitro-1H-indazole
As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. 7-Methyl-4-nitro-1H-indazole, a member of the biologically significant indazole family, represents a scaffold of immense potential.[1][2] However, its structure—incorporating a nitroaromatic system—necessitates a rigorous and informed approach to laboratory safety.[3] This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to build a self-validating system of protection for you and your team.
Hazard Assessment: Understanding the "Why"
Key Hazard Considerations:
-
Dermal, Oral, and Inhalation Toxicity: Nitroaromatic compounds and indazole derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[4][6] They are often classified as skin, eye, and respiratory irritants.[5][7]
-
Mutagenicity and Other Long-Term Effects: The toxicological properties of many novel research chemicals are not fully characterized. Therefore, we must operate under the precautionary principle, assuming potential for long-term health effects and minimizing exposure at all times.
-
Reactivity: While not inherently explosive, nitro-containing compounds can have increased reactivity. This must be considered during experimental design and storage.
This risk profile dictates that our primary safety goal is the prevention of any direct contact with the substance. Our PPE strategy is therefore designed as a multi-layered barrier system.
The Core Protocol: Multi-Layered Barrier Protection
Handling 7-Methyl-4-nitro-1H-indazole demands more than a standard lab coat and a single pair of gloves. The following protocol should be considered the minimum standard for any procedure involving this compound, from simple weighing to complex reaction workups.
Tier 1: Engineering Controls (The Primary Barrier)
Your first and most critical line of defense is not worn, but worked within.
-
Chemical Fume Hood: All manipulations of 7-Methyl-4-nitro-1H-indazole, especially in its powdered form, must be conducted inside a certified chemical fume hood.[8] This prevents the inhalation of fine particulates and any potential vapors.
-
Designated Workspace: Cordon off a specific area within the fume hood for the experiment. This contains potential spills and prevents cross-contamination of other materials and equipment.
Tier 2: Personal Protective Equipment (The Secondary Barrier)
The following PPE is mandatory and should be donned before entering the designated work area and handling the primary container.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Rationale: Double-gloving provides a critical safety buffer.[8] The outer glove absorbs the initial contamination, while the inner glove protects the skin during the doffing (removal) process. Nitrile offers good resistance to a broad range of chemicals.[7] Gloves must be inspected for any defects before use and changed immediately if contamination is suspected. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Rationale: Standard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards provide a seal around the eyes to protect against dusts and splashes.[7] A face shield must be worn over the goggles whenever there is a heightened risk of splashing, such as during solution transfers or reaction quenching.[8] |
| Body Protection | Flame-Resistant Laboratory Coat | Rationale: A flame-resistant lab coat, kept fully fastened, protects against incidental contact and splashes.[7] For larger-scale operations, a chemical-resistant apron worn over the lab coat is recommended.[8] |
| Respiratory Protection | Governed by Engineering Controls | Rationale: When working within a certified fume hood, additional respiratory protection is typically not required. However, in the event of an engineering control failure or a significant spill, a NIOSH-approved respirator with appropriate cartridges would be necessary for emergency response.[9][10] |
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict operational sequence is crucial for ensuring the integrity of your protective barriers.
Preparation and Donning
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble Materials: Place all necessary chemicals, glassware, and consumables within the designated area of the fume hood before handling the compound.
-
Don PPE:
-
Wash hands thoroughly.
-
Don the inner pair of nitrile gloves.
-
Don the flame-resistant lab coat.
-
Don the outer pair of nitrile gloves.
-
Don chemical splash goggles.
-
Don the face shield (if required by the procedure).
-
Handling and Experimentation
-
Weighing: Always weigh the solid compound within the fume hood.[8] Use disposable weigh boats or papers to minimize cleaning of contaminated glassware.
-
Transfers: Conduct all transfers of solids or solutions slowly and carefully to prevent aerosol generation or splashing. Keep the fume hood sash at the lowest practical height during all manipulations.[8]
Decontamination, Doffing, and Disposal
This sequence is critical to prevent transferring contaminants from the lab into personal spaces.
-
Doff Outer Gloves: While still in the work area, carefully peel off the outer pair of gloves, turning them inside out, and dispose of them in the designated solid hazardous waste container.
-
Exit Work Area: Move away from the immediate experimental zone.
-
Doff Face Shield & Goggles: Remove face shield (if used), followed by goggles.
-
Doff Lab Coat: Remove the lab coat by rolling it away from the body to avoid contaminating personal clothing.
-
Doff Inner Gloves: Remove the final pair of gloves using the proper technique to avoid skin contact.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Waste Management
-
Solid Waste: All contaminated solid materials (gloves, weigh papers, paper towels, etc.) must be collected in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Solutions containing 7-Methyl-4-nitro-1H-indazole must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
Visualizing Safety Workflows
To ensure clarity, the following diagrams illustrate key decision-making and procedural flows.
PPE Selection Logic
This diagram outlines the logic for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on the scale and nature of the experimental task.
PPE Doffing (Removal) Sequence
This diagram illustrates the mandatory, sequential process for removing PPE to prevent cross-contamination.
Caption: Correct sequence for PPE removal to minimize exposure risk.
By integrating this comprehensive safety framework into your daily laboratory operations, you ensure not only your personal safety but also the integrity of your research. Trust in the process, understand the reasoning, and handle every chemical with the respect it demands.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
